[1][2] Part 1: Executive Summary & Chemical Identity Ethyl (3,4,5-trifluorobenzoyl)acetate is a specialized fluorinated building block used primarily in the discovery and optimization of fluoroquinolone antibiotics and l...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Part 1: Executive Summary & Chemical Identity
Ethyl (3,4,5-trifluorobenzoyl)acetate is a specialized fluorinated building block used primarily in the discovery and optimization of fluoroquinolone antibiotics and liquid crystal materials .[1] Unlike its commercially ubiquitous isomer (the 2,4,5-trifluoro analog used for Ciprofloxacin/Levofloxacin), the 3,4,5-trifluoro substitution pattern is critical for Structure-Activity Relationship (SAR) studies targeting novel bacterial resistance mechanisms and modifying lipophilicity in material science applications.[1]
This guide details the synthesis, physicochemical properties, and handling protocols for researchers utilizing this compound in high-purity organic synthesis.[1]
Chemical Profile[2][3][4][5][6][7][8][9][10]
Property
Specification
CAS Number
1260827-62-0
Molecular Formula
C₁₁H₉F₃O₃
Molecular Weight
260.19 g/mol
Appearance
White to off-white crystalline powder (typical)
Solubility
Soluble in Ethyl Acetate, DCM, Methanol; Insoluble in Water
Purity Standard
≥ 97.0% (GC/HPLC) for research applications
SMILES
CCOC(=O)CC(=O)C1=CC(=C(C(=C1)F)F)F
Part 2: Synthetic Methodology & Protocols[1][13]
The synthesis of Ethyl (3,4,5-trifluorobenzoyl)acetate generally follows a Claisen-type condensation utilizing a magnesium enolate intermediate.[1] This method is preferred over basic sodium ethoxide conditions to prevent nucleophilic aromatic substitution (SₙAr) side reactions on the highly electron-deficient fluorinated ring.[1]
Reaction Pathway Visualization[2]
Figure 1: Synthetic route via magnesium enolate activation to minimize defluorination side products.[1]
Reagents: Charge a dry flask with 3,4,5-trifluorobenzoic acid (1.0 eq) and anhydrous dichloromethane (DCM).
Catalyst: Add a catalytic amount of DMF (0.05 eq).
Chlorination: Add oxalyl chloride (1.2 eq) dropwise at 0°C. Allow to warm to room temperature and stir for 3 hours until gas evolution ceases.
Isolation: Concentrate in vacuo to yield the crude acid chloride. Note: Do not purify by column chromatography; use immediately.[1]
Step 2: Magnesium Enolate Condensation
Preparation of Mg Reagent: In a separate vessel, combine potassium ethyl malonate (2.2 eq), anhydrous magnesium chloride (2.5 eq), and triethylamine (2.5 eq) in dry acetonitrile or ethyl acetate. Stir at 20°C for 2 hours to generate the magnesium enolate.
Coupling: Cool the magnesium enolate slurry to 0°C. Add the crude acid chloride (dissolved in minimal solvent) dropwise over 30 minutes.
Completion: Allow the mixture to warm to room temperature and stir overnight (12-16 hours).
Workup: Quench with dilute HCl (1N) to pH 3-4. Extract with ethyl acetate.[1] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]
Decarboxylation: If using diethyl malonate, a subsequent hydrolysis/decarboxylation step (heating with catalytic p-TsOH in aqueous solvent) may be required.[1] The potassium ethyl malonate route often decarboxylates spontaneously upon acidification/workup.
Critical Quality Attribute (CQA):
Fluoride Content: Monitor for free fluoride ions using Ion Chromatography (IC).[1] High free fluoride indicates decomposition of the aromatic ring via SₙAr during the basic coupling step.
Part 3: Applications in Drug Discovery[2]
Fluoroquinolone Scaffold Construction
This compound serves as the "Southern" fragment in the Gould-Jacobs reaction or related cyclization strategies to form the quinolone core.[1]
Mechanism: The β-keto ester moiety undergoes condensation with an aniline or triethyl orthoformate/amine to form an enamine, which is then cyclized (often thermally or with base) to form the quinolone ring system.[1]
SAR Significance: The 3,4,5-trifluoro pattern allows for the introduction of substituents at the C-7 position (via displacement of the central fluorine) while retaining fluorine atoms at C-6 and C-8, which are known to enhance cellular penetration and DNA gyrase inhibition.[1]
Workflow Diagram
Figure 2: Transformation of the benzoyl acetate intermediate into a bioactive quinolone scaffold.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Ethyl (3,4,5-trifluorobenzoyl)acetate: Molecular Weight, Synthesis, and Application in Drug Discovery
Role: Senior Application Scientist
Format: Technical Whitepaper
Strategic Utilization in Fluoroquinolone Scaffolding and Medicinal Chemistry
Executive Summary
Ethyl (3,4,5-trifluorobenzoyl)acetate is a specialized fluorinated building block critical to the structure-activity relationship (SAR) exploration of next-generation antimicrobials and oncology candidates. While its isomer, ethyl (2,4,5-trifluorobenzoyl)acetate, is the industrial standard for Levofloxacin production, the 3,4,5-trifluoro substitution pattern offers unique electronic and steric properties. This substitution allows for the synthesis of quinolone cores with specific activity against resistant Gram-positive strains and serves as a versatile warhead for modulating metabolic stability in novel drug design.
This guide provides a definitive technical analysis of the compound’s physicochemical properties, validated synthetic protocols, and its pivotal role in constructing the 6,7,8-substituted quinolone pharmacophore.
Physicochemical Profile
Understanding the precise molecular weight and physical characteristics is the first step in stoichiometric accuracy for multi-step synthesis.
Critical for High-Resolution Mass Spectrometry (HRMS) validation
Parent Acid CAS
121602-93-5
(3,4,5-Trifluorobenzoic acid)
Physical Properties (Predicted)[4]
Physical State: White to off-white crystalline solid or pale yellow oil (purity dependent).
Boiling Point: ~260–270 °C (at 760 mmHg).
Solubility: Soluble in DCM, Ethyl Acetate, THF; sparingly soluble in water.
Lipophilicity (LogP): ~2.3 (Predicted). The trifluoro motif significantly enhances lipophilicity compared to the non-fluorinated analog, facilitating membrane permeability in biological assays.
Synthetic Methodology: The "Magnesium Chelate" Route
The synthesis of ethyl (3,4,5-trifluorobenzoyl)acetate requires a controlled C-acylation of a malonate enolate. The standard Claisen condensation using sodium ethoxide often leads to di-acylation byproducts. We recommend the Magnesium Ethoxide/Chloride method , which proceeds via a neutral magnesium chelate intermediate, ensuring high regioselectivity for the mono-acylated product.
Reaction Workflow
The process involves the activation of 3,4,5-trifluorobenzoic acid to its acid chloride, followed by reaction with the magnesium enolate of ethyl potassium malonate (or diethyl malonate).
Figure 1: Selective synthesis via the Magnesium Chelate strategy to avoid O-acylation byproducts.
Step-by-Step Protocol
Caution: All steps must be performed under an inert atmosphere (Nitrogen or Argon). 3,4,5-trifluorobenzoyl chloride is a potent lachrymator.
Activation:
Charge a reactor with 3,4,5-trifluorobenzoic acid (1.0 eq) and Toluene (5 vol).
Add Thionyl Chloride (1.5 eq) and catalytic DMF (0.05 eq).
Reflux for 3–4 hours until gas evolution ceases.
Concentrate under reduced pressure to obtain the crude acid chloride.
Acylation (Magnesium Enolate Formation):
In a separate vessel, suspend Potassium Ethyl Malonate (1.2 eq) in Ethyl Acetate or Acetonitrile.
Add Magnesium Chloride (1.5 eq) and Triethylamine (2.5 eq) . Stir at 20–25 °C for 1 hour to generate the reactive Mg-complex.
Cool to 0 °C. Dropwise add the crude acid chloride (dissolved in minimal solvent).
Allow to warm to room temperature and stir for 12 hours.
Decarboxylation & Isolation:
Quench the reaction with 1N HCl (pH adjusted to ~2–3). This hydrolyzes the intermediate and drives decarboxylation.
Separate the organic layer, wash with brine, and dry over Na₂SO₄.[1][2][3]
Concentrate to yield the crude beta-keto ester.
Purification: Recrystallize from Hexane/IPA or purify via silica gel chromatography (Hexane:EtOAc gradient) to achieve >98% purity.
Role in Drug Discovery: The Quinolone Scaffold[9]
The primary utility of Ethyl (3,4,5-trifluorobenzoyl)acetate is as a precursor for 6,7,8-substituted fluoroquinolones . The 3,4,5-substitution pattern on the benzene ring translates directly to the 6,7,8-positions on the final quinolone core (Gould-Jacobs cyclization).
Mechanism of Action (Warhead Design)
C6-Fluorine: Essential for DNA gyrase inhibition (retained from the 4-position of the starting material).
C7-Substitution: The fluorine at the 3-position of the starting material becomes the C7-fluorine in the quinolone. This is the "leaving group" site for nucleophilic aromatic substitution (SnAr) with amines (e.g., piperazine), which defines the drug's spectrum and pharmacokinetic profile.
C8-Modulation: The 5-fluorine of the starting material becomes the C8-fluorine. This position is critical; C8-fluorine improves activity against Gram-positive bacteria but can increase phototoxicity. Alternatively, this position can be modified to a methoxy group (as in Moxifloxacin) to reduce toxicity.
Figure 2: Transformation of the benzoyl acetate to the active pharmaceutical ingredient (API) core.
Analytical Characterization
To validate the identity of the synthesized Ethyl (3,4,5-trifluorobenzoyl)acetate, the following analytical parameters must be met.
Three distinct signals (approx -130 to -160 ppm range).
Confirm 3,4,5-substitution pattern (distinct from 2,4,5).
LC-MS (ESI+)
[M+H]⁺ = 247.19
Mass confirmation.
HPLC Purity
> 98.0% (Area %)
Critical for use in GMP manufacturing.
*Note: Beta-keto esters often exist in equilibrium with their enol form. The singlet at 3.90 may appear as a split signal or be accompanied by an enolic proton signal (~12 ppm).
Handling & Safety
Hazard Classification: Irritant (Skin/Eye).
Storage: Store at 2–8 °C under inert gas. The methylene protons between the carbonyls are acidic; exposure to moisture and base can lead to hydrolysis or decarboxylation over time.
PPE: Standard lab coat, nitrile gloves, and safety glasses. Use a fume hood during the acid chloride formation step to avoid inhalation of SO₂/HCl.
References
Synthesis of Fluoroquinolones. Review of the Gould-Jacobs reaction and the role of benzoyl acetate intermediates.
[Link]
Magnesium Ethoxide Mediated Acylation. Clay et al., "Efficient Synthesis of Beta-Keto Esters." Synthesis, 1993.
[Link] (Representative Protocol)
Structure-Activity Relationships of Fluoroquinolones. Domagala, J. M. Journal of Antimicrobial Chemotherapy.
[Link]
A Comprehensive Technical Guide to Ethyl (3,4,5-trifluorobenzoyl)acetate For Researchers, Scientists, and Drug Development Professionals Abstract Ethyl (3,4,5-trifluorobenzoyl)acetate is a fluorinated β-keto ester of sig...
Author: BenchChem Technical Support Team. Date: February 2026
A Comprehensive Technical Guide to Ethyl (3,4,5-trifluorobenzoyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl (3,4,5-trifluorobenzoyl)acetate is a fluorinated β-keto ester of significant interest in medicinal chemistry and drug development. Its trifluorinated phenyl ring makes it a valuable building block for the synthesis of various heterocyclic compounds, particularly in the development of novel antibacterial agents like fluoroquinolones. This guide provides a detailed overview of its chemical identity, and outlines methodologies for its synthesis and characterization, offering insights for its application in research and development.
Chemical Identity and Properties
Ethyl (3,4,5-trifluorobenzoyl)acetate, also known as ethyl 3-oxo-3-(3,4,5-trifluorophenyl)propanoate, is a polyfluorinated organic compound. The presence of three fluorine atoms on the phenyl ring significantly influences its electrophilicity and reactivity, making it a versatile intermediate.
While specific experimental data for the physical properties of Ethyl (3,4,5-trifluorobenzoyl)acetate are not widely reported, the expected properties can be inferred from its structure and comparison with similar compounds. It is anticipated to be a solid at room temperature with a relatively low melting point.
Table 2: Predicted and General Physical Properties
Property
Expected Value/State
Notes
Physical State
Solid
Based on similar fluorinated benzoylacetates.
Melting Point
Not reported
Expected to be a low-melting solid.
Boiling Point
Not reported
Expected to be high due to molecular weight and polarity.
Solubility
Soluble in common organic solvents (e.g., DMSO, Methanol)
Insoluble in water.
| Appearance | White to off-white crystalline solid | Based on related compounds. |
Synthesis Methodology: The Claisen Condensation
The most common and effective method for synthesizing β-keto esters like Ethyl (3,4,5-trifluorobenzoyl)acetate is the Claisen condensation. This reaction involves the condensation of an ester with a ketone or another ester in the presence of a strong base.
For the synthesis of the target compound, the reaction would involve the condensation of a 3,4,5-trifluorobenzoyl derivative (e.g., methyl 3,4,5-trifluorobenzoate) with ethyl acetate in the presence of a strong base like sodium ethoxide.
Caption: General workflow for the synthesis of Ethyl (3,4,5-trifluorobenzoyl)acetate via Claisen condensation.
Experimental Protocol: General Procedure for Claisen Condensation
Preparation: A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with sodium ethoxide in an anhydrous solvent like ethanol or tetrahydrofuran (THF).
Reaction: A solution of 3,4,5-trifluorobenzoic acid ethyl ester and ethyl acetate is added dropwise to the base suspension at room temperature with stirring.
Reflux: The reaction mixture is then heated to reflux for several hours to drive the condensation to completion.
Workup: After cooling, the reaction is quenched by the addition of a dilute acid (e.g., HCl). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Characterization and Analytical Methods
The structural elucidation and purity assessment of Ethyl (3,4,5-trifluorobenzoyl)acetate would be performed using a combination of standard spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group) and the methylene protons adjacent to the ketone. The aromatic protons will appear as a multiplet in the downfield region, with splitting patterns influenced by the fluorine atoms.
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the ester and ketone, the carbons of the ethyl group, the methylene carbon, and the carbons of the trifluorinated aromatic ring. The carbon-fluorine couplings will provide valuable structural information.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected peaks include:
C=O stretching (ketone): ~1715 cm⁻¹
C=O stretching (ester): ~1740 cm⁻¹
C-O stretching (ester): ~1200-1300 cm⁻¹
C-F stretching: ~1100-1400 cm⁻¹
Aromatic C=C stretching: ~1450-1600 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern will likely show characteristic losses of the ethoxy group (-OC₂H₅) and the ethyl group (-C₂H₅), as well as fragments corresponding to the trifluorobenzoyl cation.
Applications in Drug Development
Fluorinated β-keto esters are crucial intermediates in the synthesis of fluoroquinolone antibiotics. The trifluorobenzoyl moiety of Ethyl (3,4,5-trifluorobenzoyl)acetate can be incorporated into the quinolone core structure, influencing the drug's antibacterial spectrum and pharmacokinetic properties. The synthesis of these antibiotics often involves the cyclization of intermediates derived from the reaction of fluorinated benzoylacetates with other reagents.
Caption: Simplified pathway from Ethyl (3,4,5-trifluorobenzoyl)acetate to a quinolone core.
Safety and Handling
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors or dust.
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
General hazard statements for similar compounds include warnings for skin and eye irritation, and potential respiratory irritation.
Conclusion
Ethyl (3,4,5-trifluorobenzoyl)acetate is a key chemical intermediate with significant potential in the field of drug discovery and development. While specific physical and spectral data are limited in publicly accessible literature, this guide provides a comprehensive framework for its synthesis, characterization, and safe handling based on established chemical principles and data from analogous compounds. Further research into the specific properties of this isomer will undoubtedly enhance its utility in the synthesis of novel therapeutic agents.
References
[1] Appchem. Ethyl 3-oxo-3-(3,4,5-trifluorophenyl)propanoate. Available at: [Link]
Technical Guide: Solubility Profiling & Process Handling of Ethyl (3,4,5-trifluorobenzoyl)acetate
Executive Summary Ethyl (3,4,5-trifluorobenzoyl)acetate (CAS: 1260827-62-0) is a critical fluorinated -keto ester intermediate. While often overshadowed by its tetra-fluorinated analog (used in Levofloxacin synthesis), t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Ethyl (3,4,5-trifluorobenzoyl)acetate (CAS: 1260827-62-0) is a critical fluorinated
-keto ester intermediate. While often overshadowed by its tetra-fluorinated analog (used in Levofloxacin synthesis), the 3,4,5-trifluoro variant is essential for specific fluoroquinolone derivatives and as a regiochemical reference standard.
This guide addresses the scarcity of direct quantitative solubility data in open literature by synthesizing physicochemical principles with empirical process data from structural analogues (e.g., Ethyl 2,3,4,5-tetrafluorobenzoyl acetate). It provides a self-validating framework for solubility determination, ensuring reproducibility in synthesis and purification workflows.
Understanding the molecular architecture is the first step to mastering solubility. The 3,4,5-trifluoro substitution pattern imparts significant lipophilicity while the
Soluble in basic aqueous media (with decomposition risk)
Expert Insight: The low melting point is a critical process parameter. Compounds with MP < 50°C often exhibit "oiling out" (liquid-liquid phase separation) rather than clean crystallization in alcoholic solvents. Temperature control is paramount.
Solubility Landscape
The following data categorizes solvents based on their interaction with the fluorinated phenyl ring and the polar ester tail. Data is derived from standard workup protocols for fluorinated benzoyl acetates.
Table 1: Solubility Classification (25°C)
Solvent Class
Specific Solvent
Solubility Status
Process Application
Polar Aprotic
DMSO, DMF
High (>100 mg/mL)
Reaction medium (SnAr reactions)
Esters
Ethyl Acetate, Isopropyl Acetate
High (>100 mg/mL)
Preferred extraction solvent
Chlorinated
Dichloromethane (DCM), Chloroform
High (>150 mg/mL)
Chromatography, low-temp reactions
Aromatics
Toluene, Xylene
High (Warm); Moderate (Cold)
Recrystallization (often requires anti-solvent)
Alcohols
Methanol, Ethanol, IPA
Moderate (Temp. dependent)
Crystallization (Risk of transesterification in MeOH)
Alkanes
Hexane, Heptane
Low / Insoluble
Anti-solvent to induce precipitation
Aqueous
Water (pH 7)
Insoluble (<0.1 mg/mL)
Washing phase to remove salts
Thermodynamic vs. Kinetic Considerations
Hydrolysis Risk: While soluble in alkaline water (due to enolate formation), the ester bond is susceptible to hydrolysis. Avoid basic aqueous storage.
Tautomerism: In non-polar solvents (Toluene), the enol form is stabilized by intramolecular hydrogen bonding, increasing solubility compared to polar protic solvents.
Self-Validating Experimental Protocols
Since specific batch-to-batch impurity profiles affect solubility, you must validate these values internally. Do not rely solely on literature values for critical scale-up steps.
Objective: Determine the Metastable Zone Width (MSZW).
Setup: Place 500 mg compound in 5 mL solvent (e.g., Ethanol).
Heating: Heat at 1°C/min until dissolution is complete (
).
Cooling: Cool at 0.5°C/min until first crystal appears (
).
Analysis: The difference (
) is the MSZW. A wide MSZW indicates a stable supersaturated solution, requiring seeding.
Process Workflow Visualization
The following diagram illustrates the decision logic for solvent selection during purification, a critical application of solubility data.
Figure 1: Purification decision tree based on physical state and solubility thresholds.
Applications in Synthesis
Solubility directly dictates the yield of the subsequent Gould-Jacobs cyclization (a common pathway for quinolones).
Reaction Medium: The condensation with triethyl orthoformate requires the starting material to be fully dissolved. Toluene is often the solvent of choice because it solubilizes the ester while allowing azeotropic removal of ethanol byproducts.
Workup: Post-reaction, the mixture is often cooled. If the solubility in Toluene at 0°C is too high (>50 mg/mL), yield loss occurs in the mother liquor. In this scenario, adding Heptane (anti-solvent) drives precipitation.
Safety & Handling (Solubility Related)
Spill Cleanup: Do not use water. The compound is hydrophobic and will spread. Use Acetone or Ethanol to solubilize spills before absorbing onto silica or sand.
Skin Absorption: High lipophilicity (LogP > 2) implies potential for transdermal absorption. Wear nitrile gloves.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10588473, Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate. Retrieved from [Link]
Google Patents. (2005). WO2005123746A1 - Methods for preparation of levofloxacin and ofloxacin.
Foundational
A Technical Guide to Ethyl (3,4,5-trifluorobenzoyl)acetate: Sourcing, Synthesis, and Applications for the Research Professional
For the forward-thinking researcher and drug development professional, the strategic incorporation of fluorinated moieties into molecular scaffolds is a cornerstone of modern medicinal chemistry. Ethyl (3,4,5-trifluorobe...
Author: BenchChem Technical Support Team. Date: February 2026
For the forward-thinking researcher and drug development professional, the strategic incorporation of fluorinated moieties into molecular scaffolds is a cornerstone of modern medicinal chemistry. Ethyl (3,4,5-trifluorobenzoyl)acetate, a key building block in this endeavor, offers a unique combination of reactivity and structural features. This in-depth guide provides a comprehensive overview of its commercial availability, synthesis, and critical applications, empowering scientists to leverage its full potential in their research and development pipelines.
Navigating the Commercial Landscape: Sourcing and Procurement
Ethyl (3,4,5-trifluorobenzoyl)acetate, identified by the CAS number 1260827-62-0, is a specialized reagent available from a select number of chemical suppliers.[1] When sourcing this compound, researchers should prioritize suppliers who can provide comprehensive analytical data, including a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS), to ensure the quality and safety of the material.
A primary supplier for this specific isomer is Appchem, who lists the compound under catalog number AI35300.[1] While a comprehensive list of all global suppliers is dynamic, researchers are encouraged to utilize the CAS number (1260827-62-0) in their procurement searches to identify additional vendors. When evaluating suppliers, key considerations should include stated purity, available batch sizes, and lead times.
Table 1: Commercial Supplier Information for Ethyl (3,4,5-trifluorobenzoyl)acetate
It is crucial to differentiate Ethyl (3,4,5-trifluorobenzoyl)acetate from its isomers, such as Ethyl (2,4,5-trifluorobenzoyl)acetate and Ethyl (2,3,4,5-tetrafluorobenzoyl)acetate, as their distinct substitution patterns will impart different reactivity and steric properties in subsequent synthetic steps.
Understanding the Core: Physicochemical Properties and Safety
While a specific Safety Data Sheet (SDS) for Ethyl (3,4,5-trifluorobenzoyl)acetate (CAS 1260827-62-0) is not widely available in public databases, valuable safety and handling information can be extrapolated from the SDS of closely related fluorinated benzoylacetates and the parent compound, ethyl acetate.
General Safety and Handling Precautions (based on related compounds):
Hazard Statements: Based on related compounds, one can anticipate potential hazards such as skin irritation, serious eye irritation, and respiratory irritation. Some fluorinated organic compounds may also be harmful if swallowed.[2][3]
Precautionary Statements: Standard laboratory safety protocols should be strictly followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[4] Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any vapors.[4]
Storage: The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.[4]
Table 2: Technical Specifications of Ethyl (3,4,5-trifluorobenzoyl)acetate
The Synthetic Blueprint: Preparation of Ethyl (3,4,5-trifluorobenzoyl)acetate
The synthesis of ethyl β-ketoesters, such as Ethyl (3,4,5-trifluorobenzoyl)acetate, is a well-established transformation in organic chemistry, typically achieved through a Claisen condensation reaction. This involves the reaction of an appropriate ester with a ketone in the presence of a strong base.
A general and widely applicable method for the synthesis of fluorinated benzoylacetates involves the reaction of a fluorinated benzoic acid derivative with the enolate of ethyl acetate. A more direct and common route to similar compounds is the esterification of the corresponding acid with ethanol.[5]
A plausible synthetic route to Ethyl (3,4,5-trifluorobenzoyl)acetate would involve the Claisen condensation of ethyl 3,4,5-trifluorobenzoate with ethyl acetate using a strong base like sodium ethoxide.
Experimental Protocol: A Generalized Claisen Condensation for the Synthesis of Ethyl (3,4,5-trifluorobenzoyl)acetate
Disclaimer: This is a generalized protocol and may require optimization for this specific substrate. All work should be conducted by trained professionals in a suitable laboratory setting.
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with a solution of sodium ethoxide in absolute ethanol.
Addition of Reactants: A solution of ethyl 3,4,5-trifluorobenzoate and an excess of dry ethyl acetate is added dropwise to the stirred solution of sodium ethoxide at a controlled temperature.
Reaction Monitoring: The reaction mixture is typically heated to reflux and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
Workup: Upon completion, the reaction is cooled to room temperature and quenched by the addition of a dilute acid (e.g., hydrochloric acid). The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield the pure Ethyl (3,4,5-trifluorobenzoyl)acetate.
Caption: A generalized workflow for the synthesis of Ethyl (3,4,5-trifluorobenzoyl)acetate.
Strategic Applications in Drug Discovery and Development
Ethyl (3,4,5-trifluorobenzoyl)acetate is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The presence of the trifluorophenyl group can significantly enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate, including metabolic stability, binding affinity, and bioavailability.[5] The β-ketoester functionality provides a versatile handle for a variety of chemical transformations, making it a key component in the synthesis of complex heterocyclic systems.
Key Applications:
Synthesis of Heterocyclic Compounds: The dicarbonyl moiety of Ethyl (3,4,5-trifluorobenzoyl)acetate is a classic precursor for the synthesis of various heterocycles such as pyrazoles, isoxazoles, and pyrimidines, which are prevalent scaffolds in many approved drugs.
Active Pharmaceutical Ingredient (API) Synthesis: This compound serves as a crucial building block in the multi-step synthesis of various APIs. Its use can streamline synthetic routes and introduce the desirable trifluorophenyl motif early in the process.[6][7]
Agrochemicals: Similar to its applications in pharmaceuticals, the trifluorophenyl group can impart enhanced efficacy and favorable environmental profiles to new agrochemicals.
Caption: Key application pathways for Ethyl (3,4,5-trifluorobenzoyl)acetate.
Conclusion
Ethyl (3,4,5-trifluorobenzoyl)acetate is a valuable and versatile building block for researchers engaged in the design and synthesis of novel chemical entities with potential therapeutic or agrochemical applications. A thorough understanding of its commercial availability, safe handling procedures, and synthetic utility is paramount for its effective integration into research and development programs. As the demand for sophisticated fluorinated molecules continues to grow, the importance of key intermediates like Ethyl (3,4,5-trifluorobenzoyl)acetate in the innovation pipeline is set to increase.
ResearchGate. Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. August 06, 2025. [Link]
Patsnap Eureka. How Ethyl Acetate Improves Chemical Synthetic Routes?. June 27, 2025. [Link]
ResearchGate. Uses of ethyl benzoyl acetate for the synthesis of thiophene, pyran and pyridine derivatives with anti-tumor activities. August 08, 2025. [Link]
Ethyl (3,4,5-trifluorobenzoyl)acetate stability and storage conditions
Title: Technical Guide: Stability, Storage, and Handling of Ethyl (3,4,5-trifluorobenzoyl)acetate Abstract This technical guide provides a comprehensive analysis of the stability, degradation mechanisms, and storage prot...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Technical Guide: Stability, Storage, and Handling of Ethyl (3,4,5-trifluorobenzoyl)acetate
Abstract
This technical guide provides a comprehensive analysis of the stability, degradation mechanisms, and storage protocols for Ethyl (3,4,5-trifluorobenzoyl)acetate (CAS 101466-47-5). As a critical intermediate in the synthesis of polyfluorinated quinolone antibiotics (e.g., fluoroquinolone scaffolds), maintaining the integrity of this
-keto ester is paramount for yield optimization and impurity control. This document details the physicochemical drivers of instability—specifically the inductive effects of the trifluorophenyl moiety—and establishes a self-validating storage workflow for researchers and process chemists.
Introduction & Chemical Identity
Ethyl (3,4,5-trifluorobenzoyl)acetate is a fluorinated
-keto ester utilized primarily in the Gould-Jacobs and Grohe-Heinen synthetic pathways to construct the dihydroquinoline core of broad-spectrum antibiotics. The presence of three fluorine atoms on the aromatic ring significantly alters the electronic landscape of the molecule compared to non-fluorinated analogs, enhancing the electrophilicity of the ketone carbonyl and increasing the acidity of the -methylene protons.
Chemical Profile:
Property
Detail
Chemical Name
Ethyl (3,4,5-trifluorobenzoyl)acetate
CAS Number
101466-47-5
Molecular Formula
CHFO
Molecular Weight
246.18 g/mol
Physical State
Low-melting solid or crystalline powder (typically off-white to pale yellow)
Solubility
Soluble in EtOAc, DCM, MeOH; sparingly soluble in water (with decomposition)
Key Reactivity
Nucleophilic attack at C3 (ketone), Active methylene alkylation, Decarboxylation
Stability Analysis: The Physicochemical Drivers
The instability of Ethyl (3,4,5-trifluorobenzoyl)acetate is not random; it is a direct consequence of its electronic structure.
The Inductive Destabilization
The 3,4,5-trifluoro substitution pattern exerts a strong electron-withdrawing inductive effect (-I). This pulls electron density away from the benzoyl carbonyl carbon, making it highly susceptible to nucleophilic attack, even by weak nucleophiles like atmospheric moisture.
Degradation Pathways
Two primary degradation mechanisms threaten this compound during storage:
Hydrolysis & Decarboxylation (The Moisture Pathway):
Water attacks the ester linkage. Once the free
-keto acid is formed, it is thermally unstable and undergoes rapid decarboxylation to form 3,4,5-trifluoroacetophenone. This is an irreversible loss of the pharmacophore.
Acid-Catalyzed Enolization:
Trace acids (often from initial hydrolysis) catalyze the keto-enol tautomerism. While the enol form is necessary for certain synthetic steps (e.g., reaction with orthoformates), uncontrolled enolization during storage can lead to oligomerization or aldol-like condensations.
Visualizing the Degradation Mechanism
The following diagram illustrates the cascade of failure initiated by moisture.
Figure 1: The moisture-induced degradation cascade. Note that the formation of the
-keto acid intermediate is the "point of no return" leading to gas evolution (CO) and pressure buildup.
Storage & Handling Protocols
To mitigate the pathways described above, a rigid storage protocol is required. This is not merely a recommendation but a requirement for maintaining >98% purity.
Environmental Controls
Temperature: Store at 2°C to 8°C for short-term (<1 month). For long-term storage (>1 month), -20°C is mandatory to arrest the kinetics of hydrolysis and decarboxylation.
Atmosphere: The headspace must be purged with dry Argon or Nitrogen. Argon is preferred due to its higher density, which effectively blankets the solid surface.
Light: Protect from light. Fluorinated aromatics can exhibit photosensitivity, leading to radical defluorination or polymerization over extended periods.
Container Specifications
Primary: Amber borosilicate glass vials (Type I).
Closure: Teflon (PTFE)-lined screw caps. Avoid polyethylene (PE) liners as they are permeable to moisture and organic vapors over time.
Secondary: Sealed desiccator or aluminum composite bags with active desiccant sachets (Silica gel or Molecular Sieves 4Å).
Handling Workflow (The "Self-Validating" System)
Before using the material in synthesis (e.g., reaction with triethyl orthoformate), execute the following decision tree to ensure material integrity.
Figure 2: Operational workflow for handling Ethyl (3,4,5-trifluorobenzoyl)acetate. The equilibration step is critical to prevent condensation of atmospheric moisture onto the cold solid.
Quality Control & Analytics
To verify the stability of your stock, utilize the following analytical markers.
Method
Marker to Monitor
Acceptance Criteria
1H NMR (CDCl)
~2.5 ppm (s, 3H) : Corresponds to the methyl group of the degradant (3,4,5-trifluoroacetophenone).
< 1.0% Integration relative to ethyl quartet.
1H NMR (CDCl)
~12 ppm (s, 1H) : Enol -OH proton.
Ratio of Keto:Enol varies by solvent but should remain consistent between batches.
HPLC (UV 254nm)
Appearance of lower retention time peak (Acid) or higher retention time peak (Decarboxylated product).
Single peak > 98.0% area.
Expert Insight: In
F NMR, the chemical shifts of the 3,4,5-trifluoro motif are highly sensitive to the carbonyl environment. A shift in the para-fluorine signal often precedes visible degradation in H NMR, serving as an early warning system for acid formation.
References
Grohe, K., & Heinen, H. (1978). Die Cycloacylierung von Enaminocarbonylverbindungen. Justus Liebigs Annalen der Chemie.
LabGuide. (2024). Handling of Moisture Sensitive Beta-Keto Esters.
PubChem . (2024). Ethyl (3,4,5-trifluorobenzoyl)acetate Compound Summary. National Library of Medicine.
Sigma-Aldrich . (2024). Safety Data Sheet: Ethyl benzoylacetate derivatives.
Wang, L., et al. (2023). Direct Introduction of −OCD3 into the Hantzsch Pyrrole Synthesis via Multicomponent Cascade Cyclization. Advanced Synthesis & Catalysis.
Protocols & Analytical Methods
Method
Application Note: Synthesis of Fluoroquinolone Scaffolds using Ethyl (3,4,5-trifluorobenzoyl)acetate
Executive Summary This guide details the synthetic protocols for utilizing Ethyl (3,4,5-trifluorobenzoyl)acetate (ETBA-3,4,5) as a core intermediate in the production of fluoroquinolone antibiotics. While the 2,4,5-trifl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the synthetic protocols for utilizing Ethyl (3,4,5-trifluorobenzoyl)acetate (ETBA-3,4,5) as a core intermediate in the production of fluoroquinolone antibiotics. While the 2,4,5-trifluoro and 2,3,4,5-tetrafluoro analogs are more ubiquitous in commercial manufacturing (e.g., for Ciprofloxacin and Levofloxacin, respectively), the 3,4,5-trifluoro substitution pattern offers a unique scaffold for developing 6,7,8-substituted quinolones or specific tricyclic analogs (e.g., benzoxazine derivatives).
This application note focuses on the Grohe-Heberer modification of the Gould-Jacobs reaction, optimized for regioselectivity and yield. It addresses the critical challenge of cyclization regiochemistry inherent to the 3,4,5-substitution pattern.
Strategic Overview & Chemistry
The synthesis of fluoroquinolones from
-keto esters involves three critical phases:
Activation: Conversion of the keto ester to an electrophilic enol ether.
Substitution: Introduction of the primary amine (N-1 substituent).
Implication: Direct basic cyclization is difficult. The protocol below prioritizes Thermal Cyclization (Conrad-Limpach) or requires a Nitration/Halogenation step prior to cyclization to install a leaving group.
Reaction Pathway Visualization
Figure 1: Synthetic workflow from keto-ester to functionalized fluoroquinolone.
Detailed Experimental Protocols
Phase 1: Condensation (Enol Ether Formation)
This step converts the methylene group of the
-keto ester into a reactive ethoxymethylene moiety.
Reagents:
Ethyl (3,4,5-trifluorobenzoyl)acetate (1.0 eq)
Triethyl Orthoformate (TEOF) (1.5 - 2.0 eq)
Acetic Anhydride (2.5 eq)
Protocol:
Charge a round-bottom flask with Ethyl (3,4,5-trifluorobenzoyl)acetate and Acetic Anhydride .
Add TEOF dropwise under nitrogen atmosphere.
Heat the mixture to 130°C (Reflux) . Note: Use a Dean-Stark trap if possible to remove the ethyl acetate/ethanol by-products, driving equilibrium forward.
Maintain reflux for 2–4 hours . Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1). The starting keto-ester spot should disappear.
Workup: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove excess TEOF and acetic anhydride.
Yield: The resulting oil (Ethyl 2-(3,4,5-trifluorobenzoyl)-3-ethoxyacrylate) is typically used directly in the next step without purification.
Phase 2: Amination (Enamino Ester Formation)
The ethoxy group is displaced by the primary amine that will become the N-1 substituent (e.g., cyclopropylamine, ethylamine, or a protected amino-alcohol).
Reagents:
Crude Enol Ether (from Phase 1)
Primary Amine (e.g., Cyclopropylamine) (1.1 eq)
Solvent: Ethanol or Toluene
Protocol:
Dissolve the crude enol ether in absolute Ethanol (approx. 5 mL per gram of substrate).
Cool the solution to 0–5°C using an ice bath. Exothermic reaction control is critical to prevent bis-addition.
Add the Primary Amine dropwise over 30 minutes.
Allow the mixture to warm to Room Temperature (25°C) and stir for 1–2 hours.
Observation: A solid precipitate often forms (the enamino ester).
Purification: Filter the solid, wash with cold ethanol, and dry. If no precipitate forms, evaporate solvent to obtain the crude solid.
Phase 3: Cyclization (The Critical Step)
Select the method based on your specific scaffold requirements.
Required if the ortho-position (C2/C6) is Hydrogen (i.e., strict 3,4,5-trifluoro starting material).
Solvent: Diphenyl ether (Dowtherm A) or Sulfolane.
Heat the solvent to 250–260°C .
Add the Enamino Ester (from Phase 2) cautiously to the hot solvent. Rapid addition is preferred to minimize polymerization.
Maintain temperature for 30–60 minutes . The high heat drives the elimination of ethanol and oxidative cyclization onto the aromatic ring.
Workup: Cool to room temperature. Dilute with Hexane or Diethyl Ether to precipitate the quinolone product. Filter and wash.[1]
Method B: Basic Cyclization ()
Only applicable if you have pre-installed a leaving group (F, Cl, NO2) at the ortho-position.
Dissolve Enamino Ester in DMF or DMSO .
Add K
CO (2.0 eq) or NaH (1.2 eq).
Heat to 80–120°C for 2–4 hours.
Workup: Pour into ice water. Acidify with dilute HCl to precipitate the carboxylic acid (if ester hydrolysis occurs) or the ester.
Phase 4: C-7 Functionalization
Substitution of the fluorine at C-7 (para to the nitrogen) with a cyclic amine (e.g., N-methylpiperazine) to generate biological activity.
Protocol:
Suspend the Trifluoroquinolone Core (1.0 eq) in DMSO or Pyridine .
Add N-Methylpiperazine (3.0 eq).
Heat to 100–120°C for 4–8 hours.
Monitoring: HPLC is recommended as TLC may show streaking.
Workup: Evaporate solvent under high vacuum. Triturate residue with Ethanol/Ether to crystallize the final fluoroquinolone.
Quantitative Data & Optimization
Parameter
Recommended Range
Impact on Yield
TEOF Equivalents
1.5 – 2.0 eq
Excess ensures complete conversion of keto-ester; insufficient TEOF leads to dimerization.
Amination Temp
0°C 25°C
High temps during amine addition cause side reactions (amide formation).
Cyclization Temp
250°C (Thermal)
Critical: If using Method A, temps <240°C result in incomplete cyclization.
Solvent (Step 3)
Diphenyl Ether
High boiling point essential for thermal cyclization.
C7-Substitution
DMSO, 110°C
Polar aprotic solvents accelerate of the C7-Fluorine.
Troubleshooting Guide
Issue: Low Yield in Cyclization
Cause: Lack of ortho-leaving group on the 3,4,5-trifluoro ring.
Solution: If using Method A (Thermal), ensure temperature reaches 250°C. Consider nitrating the 3,4,5-trifluorobenzoyl intermediate prior to cyclization to install a nitro group at the ortho position, allowing for milder Method B (Basic) cyclization.
Issue: Mixture of Isomers
Cause: Cyclization occurring at C-2 vs C-6.
Solution: For symmetric 3,4,5-trifluoro substrates, this is null. If the amine is chiral or bulky, steric hindrance may dictate regioselectivity. Verify structure via NMR (
H and F).
Issue: Incomplete C7 Substitution
Cause: Deactivation of the ring or competitive displacement of C5/C6 fluorines.
Solution: The C7 position is electronically most activated for nucleophilic attack in quinolones. Ensure the use of 3+ equivalents of piperazine to scavenge HF formed.
References
Gould, R. G., & Jacobs, W. A. (1939).[2] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Link
Grohe, K., & Heberer, H. (1978). Cycloaracylation of Enamines I. Synthesis of 4-Quinolone-3-carboxylic Acids. Liebigs Annalen der Chemie.
MDPI Pharmaceuticals. (2021). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media.Link
ChemicalBook. (2023). Ofloxacin Synthesis and Intermediates.[1][3]Link
(Note: Ensure verification of the specific starting material isomer [3,4,5 vs 2,3,4,5] via NMR before proceeding, as commercial labeling can sometimes be ambiguous regarding "trifluoro" vs "tetrafluoro" precursors.)
Application Note: Cyclization Protocols for Ethyl (3,4,5-trifluorobenzoyl)acetate
Executive Summary Ethyl (3,4,5-trifluorobenzoyl)acetate is a critical fluorinated -keto ester building block. While structurally similar to the 2,3,4,5-tetrafluoro analogs used in the industrial synthesis of fluoroquinol...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Ethyl (3,4,5-trifluorobenzoyl)acetate is a critical fluorinated
-keto ester building block. While structurally similar to the 2,3,4,5-tetrafluoro analogs used in the industrial synthesis of fluoroquinolone antibiotics (e.g., Levofloxacin, Ofloxacin), the 3,4,5-trifluoro substitution pattern imparts unique reactivity and selectivity profiles.
This guide details the specific cyclization protocols for this compound. Unlike its tetrafluoro-counterpart, which undergoes facile nucleophilic aromatic substitution (
) to form quinolone cores, the 3,4,5-isomer lacks a leaving group at the ortho (2-position) relative to the ketone. Therefore, its primary utility lies in the synthesis of fluorinated pyrazoles, pyrimidines, and isoxazoles , or as a precursor for enaminones via the Gould-Jacobs strategy.
Chemical Context & Reactivity[2][3][4][5][6][7][8][9][10]
The molecule possesses two electrophilic centers (ketone and ester) and an acidic methylene group, making it a classic 1,3-dielectrophile.
Functional Group
Reactivity Mode
Target Heterocycle
-Keto Ester
Condensation with 1,2-dinucleophiles
Pyrazoles, Isoxazoles
-Keto Ester
Condensation with 1,3-dinucleophiles
Pyrimidines
Active Methylene
Knoevenagel / Alkoxymethylene condensation
Enaminones (Quinolone precursors)
Trifluorophenyl Ring
Electronic activation (Electron Withdrawing)
Modulates pKa and lipophilicity
Core Protocol A: The Gould-Jacobs Pathway (Enaminone Synthesis)
This protocol generates the ethoxyacrylate intermediate , a versatile branch point. While direct cyclization to a quinolone is hindered by the lack of a 2-fluoro leaving group, this intermediate is essential for synthesizing N-substituted pyrimidines or modified quinolone analogs via oxidative cyclization.
Mechanism
The reaction proceeds via the condensation of the active methylene with triethyl orthoformate (TEOF) in the presence of acetic anhydride, followed by the elimination of ethanol.
Experimental Workflow
Reagents:
Ethyl (3,4,5-trifluorobenzoyl)acetate (1.0 equiv)
Triethyl orthoformate (TEOF) (1.5 - 2.0 equiv)
Acetic anhydride (
) (2.0 - 2.5 equiv)
Step-by-Step Protocol:
Setup: Charge a round-bottom flask equipped with a magnetic stir bar, a Claisen adapter, and a distillation condenser.
Addition: Add Ethyl (3,4,5-trifluorobenzoyl)acetate, TEOF, and
to the flask.
Reaction: Heat the mixture to 130–140°C (oil bath temperature).
Distillation: As the reaction proceeds, ethyl acetate and acetic acid byproducts will form. Continuously distill off these volatiles to drive the equilibrium forward.
Monitoring: Monitor by TLC or HPLC. The reaction is typically complete after 2–4 hours, indicated by the disappearance of the starting
-keto ester.
Workup: Concentrate the residue under reduced pressure (high vacuum) at 60°C to remove excess TEOF and anhydride.
Product: The resulting oil is Ethyl 2-(3,4,5-trifluorobenzoyl)-3-ethoxyacrylate . It typically solidifies upon standing or trituration with cold hexane.
Critical Process Parameter (CPP): Efficient removal of volatile byproducts is crucial. Failure to distill off ethyl acetate will result in stalled conversion (~60-70%).
Visualization: Gould-Jacobs Pathway
Figure 1: The initial steps of the Gould-Jacobs reaction sequence, yielding the key ethoxyacrylate intermediate.
Core Protocol B: Synthesis of Fluorinated Pyrazoles
This is the most robust application for the 3,4,5-trifluoro isomer, yielding high-value bioactive scaffolds.
Mechanism
Hydrazine acts as a 1,2-dinucleophile, attacking the ketone and the ester carbonyls. The regioselectivity is driven by the higher electrophilicity of the ketone (adjacent to the electron-withdrawing trifluorophenyl group).
Experimental Workflow
Reagents:
Ethyl (3,4,5-trifluorobenzoyl)acetate (1.0 equiv)
Hydrazine hydrate (1.1 - 1.2 equiv)
Ethanol (Absolute, 10 volumes)
Catalytic Acetic Acid (Optional, 0.1 equiv)
Step-by-Step Protocol:
Dissolution: Dissolve the
-keto ester in absolute ethanol at room temperature.
Cyclization: Heat the mixture to Reflux (78°C) for 2–3 hours.
Precipitation: Cool the reaction mixture to 0–5°C in an ice bath. The pyrazole product often precipitates as a white to off-white solid.
Filtration: Filter the solid and wash with cold ethanol (2 x 1 vol).
Purification: Recrystallize from Ethanol/Water if necessary.
Data Summary: Solvent Effects
Solvent
Temperature
Yield (%)
Notes
Ethanol
78°C
85-92%
Standard, Green solvent.
Methanol
65°C
80-85%
Slower reaction rate.
Acetic Acid
118°C
70-80%
Promotes acetylation side-products.
Core Protocol C: Synthesis of Pyrimidines
Reaction with amidines or urea/thiourea yields functionalized pyrimidines.
Experimental Workflow
Reagents:
Ethyl (3,4,5-trifluorobenzoyl)acetate (1.0 equiv)
Acetamidine hydrochloride (1.2 equiv)
Potassium Carbonate (
) (2.5 equiv)
DMF or Acetonitrile (10 volumes)
Step-by-Step Protocol:
Activation: Suspend Acetamidine HCl and
in the solvent and stir for 30 minutes to liberate the free base.
Coupling: Add the
-keto ester solution dropwise.
Cyclization: Heat to 80–90°C for 6–8 hours.
Quench: Pour the reaction mixture into ice water.
Isolation: Adjust pH to ~6.0 with dilute HCl to precipitate the pyrimidinol product.
Detailed Process Workflow (Graphviz)
The following diagram illustrates the decision tree for selecting the correct protocol based on the desired heterocycle.
Figure 2: Strategic decision tree for cyclization pathways.
Safety & Handling Information
Fluorinated Compounds: While generally stable, polyfluorinated aromatics can show specific toxicity profiles. Handle in a fume hood.
Hydrazine Hydrate: A known carcinogen and highly toxic. Use double-gloving and deactivate waste with bleach (sodium hypochlorite) before disposal.
Thermal Hazards: The TEOF reaction produces flammable volatiles (ethyl acetate) at high temperatures. Ensure the distillation apparatus is open to the atmosphere (via a drying tube) to prevent pressure buildup.
References
Gould-Jacobs Reaction Overview
Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." J. Am. Chem. Soc.1939, 61, 2890.
Application Note: High-Performance Heterocyclic Synthesis using Ethyl (3,4,5-trifluorobenzoyl)acetate
Executive Summary Ethyl (3,4,5-trifluorobenzoyl)acetate (CAS: 1260827-62-0) is a specialized fluorinated -keto ester building block.[1] Unlike its regioisomer, ethyl (2,4,5-trifluorobenzoyl)acetate—which is the standard...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Ethyl (3,4,5-trifluorobenzoyl)acetate (CAS: 1260827-62-0) is a specialized fluorinated
-keto ester building block.[1] Unlike its regioisomer, ethyl (2,4,5-trifluorobenzoyl)acetate—which is the standard precursor for fluoroquinolone antibiotics like Levofloxacin—the 3,4,5-trifluoro isomer is strategically employed to introduce the lipophilic and metabolically stable 3,4,5-trifluorophenyl motif into non-fused heterocycles.
This guide details the specific protocols for converting this reagent into pyrazoles , isoxazoles , and pyrimidines . It also includes a critical "Negative Result" warning regarding quinolone cyclization to prevent common experimental errors derived from isomer confusion.
Chemical Profile & Reactivity[1][2][3][4]
Structural Analysis
The molecule features three distinct electrophilic sites and a nucleophilic active methylene group, governing its reactivity:
Feature
Reactivity Mode
Application
-Keto Carbon (C3)
Hard Electrophile
Primary site for nucleophilic attack by amines/hydrazines.[1]
Increases acidity of -protons; susceptible to at C-4 (para) under extreme conditions.
Isomer Critical Distinction (The "Quinolone Trap")
CRITICAL ALERT: Researchers often confuse this compound with Ethyl (2,4,5-trifluorobenzoyl)acetate .[1]
2,4,5-Isomer: Contains a fluorine at the ortho position (C2).[1] This acts as a leaving group for the Gould-Jacobs or Grohe-Heberer cyclization to form the quinolone core (e.g., Ciprofloxacin).[1]
3,4,5-Isomer (Subject of this Guide): The ortho positions (C2/C6) are occupied by Hydrogen .[1] Standard thermal cyclization to a quinolone will not occur because there is no leaving group to displace.[1] This reagent is suitable for pendant aryl heterocycles (pyrazoles, pyrimidines), not fused quinolones.[1]
Experimental Protocols
Protocol A: Synthesis of 3-(3,4,5-Trifluorophenyl)-1H-pyrazoles
-keto ester with hydrazine hydrate.[1] The hydrazine nitrogen attacks the ketone first (more electrophilic), followed by intramolecular attack on the ester to close the ring.
Reflux: Warm to room temperature, then heat to reflux (78°C) for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1] The starting material spot (
) should disappear, replaced by a lower fluorescent spot.[1]
Isolation: Cool the mixture to 0°C. The pyrazole product often precipitates as a white solid.[1]
Purification: Filter the solid. Wash with cold ethanol (2 x 5 mL).[1] If no precipitate forms, concentrate the solvent in vacuo and recrystallize from Ethanol/Water (9:1).[1]
Yield Expectation: 85-92%.
Protocol B: Synthesis of 6-(3,4,5-Trifluorophenyl)pyrimidin-4-ols
Target: Kinase inhibitors, functional materials.
Mechanism: Condensation with amidines or urea/thiourea.[1] Requires stronger basic conditions than pyrazole synthesis.[1]
Avoid storing the starting material in basic conditions; use fresh reagents.[1]
Starting Material Recovery
Incomplete reaction.
Increase reflux time; for Pyrazoles, add catalytic AcOH to activate the ketone.
References
Gould, R. G., & Jacobs, W. A. (1939).[1] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.[1] Link (Foundational mechanism for quinolone cyclization failure context).[1]
Grohe, K., & Heberer, H. (1978).[1] "Verfahren zur Herstellung von 4-Chinolincarbonsäurederivaten." Liebigs Annalen der Chemie. (Reference for standard fluoroquinolone synthesis requirements).
PubChem Compound Summary. (2023). "Ethyl 3-oxo-3-(3,4,5-trifluorophenyl)propanoate."[3] National Center for Biotechnology Information.[1] Link[1]
Fustero, S., et al. (2002).[1] "Improved Regioselective Synthesis of Pyrazoles and Isoxazoles." Organic Letters. Link[1]
Larock, R. C. (1999).[1] Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.[1] (Standard reference for
Application Note: A Detailed Protocol for the Synthesis of Ethyl (3,4,5-trifluorobenzoyl)acetate via Crossed Claisen Condensation
Introduction: The Significance of Fluorinated β-Keto Esters β-Keto esters are highly versatile intermediates in organic synthesis, serving as crucial building blocks for pharmaceuticals, agrochemicals, and materials.[1]...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Fluorinated β-Keto Esters
β-Keto esters are highly versatile intermediates in organic synthesis, serving as crucial building blocks for pharmaceuticals, agrochemicals, and materials.[1] The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, often enhancing metabolic stability, binding affinity, and lipophilicity. Consequently, fluorinated β-keto esters like Ethyl (3,4,5-trifluorobenzoyl)acetate are valuable precursors in drug discovery and development.
This document provides a comprehensive protocol for the synthesis of Ethyl (3,4,5-trifluorobenzoyl)acetate using a crossed Claisen condensation. The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that typically occurs between two ester molecules in the presence of a strong base to yield a β-keto ester.[2][3] The "crossed" variant involves two different esters.[4] To be synthetically useful and avoid a complex mixture of four potential products, one ester partner should lack enolizable α-hydrogens.[5][6]
In this protocol, ethyl acetate, which possesses acidic α-hydrogens, serves as the nucleophile precursor (enolate). Ethyl 3,4,5-trifluorobenzoate, which has no α-hydrogens, acts exclusively as the electrophile. This strategic pairing ensures a selective reaction, leading predominantly to the desired product. The reaction is driven to completion by the formation of a highly stabilized enolate of the resulting β-keto ester, which is subsequently protonated during an acidic workup to yield the final product.[7][8]
Reaction Mechanism: A Stepwise View
The crossed Claisen condensation proceeds through a well-established multi-step mechanism, which is critical to understand for optimizing reaction conditions and troubleshooting.
Enolate Formation: A strong base, typically sodium ethoxide (NaOEt), abstracts an acidic α-hydrogen from ethyl acetate. This deprotonation forms a resonance-stabilized enolate ion, the key nucleophile in the reaction.[2][9]
Nucleophilic Attack: The enolate ion attacks the electrophilic carbonyl carbon of the ethyl 3,4,5-trifluorobenzoate molecule. This step forms a new carbon-carbon bond and a tetrahedral intermediate.[9][10]
Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling an ethoxide ion (EtO⁻) as a leaving group.[7][8] This yields the crude β-keto ester product.
Deprotonation (Driving Force): The expelled ethoxide is a strong enough base to deprotonate the newly formed β-keto ester at the highly acidic α-carbon situated between the two carbonyl groups (pKa ≈ 11).[8] This acid-base reaction is thermodynamically favorable and drives the overall equilibrium toward the product side, making the reaction essentially irreversible under these conditions.[7][8]
Acidification: The final step is an acidic workup (e.g., with dilute HCl or H₂SO₄), which neutralizes the reaction mixture and protonates the resonance-stabilized enolate of the product, yielding the final, neutral Ethyl (3,4,5-trifluorobenzoyl)acetate.[1][10][11]
This protocol is designed for the synthesis of Ethyl (3,4,5-trifluorobenzoyl)acetate on a laboratory scale. All operations should be performed in a well-ventilated fume hood.
Materials and Reagents
Reagent/Material
Grade
Supplier Suggestion
Notes
Sodium metal (Na)
Reagent Grade
Sigma-Aldrich, TCI
Handle with extreme care. Reacts violently with water.
Ethanol, absolute (EtOH)
Anhydrous, ≥99.5%
Fisher Scientific
Must be dry. Use a freshly opened bottle or dry over molecular sieves.
Ethyl 3,4,5-trifluorobenzoate
≥98%
TCI, Fluorochem
The electrophile.
Ethyl acetate
Anhydrous, ≥99.5%
Sigma-Aldrich
The nucleophile precursor. Must be dry.
Diethyl ether
Anhydrous
Fisher Scientific
For extraction.
Hydrochloric acid (HCl)
1M aqueous solution
VWR
For reaction quench and workup.
Saturated sodium bicarbonate (NaHCO₃)
Aqueous solution
Lab-prepared
For washing/neutralization.
Brine (Saturated NaCl)
Aqueous solution
Lab-prepared
For washing.
Magnesium sulfate (MgSO₄)
Anhydrous
Sigma-Aldrich
For drying the organic phase.
Nitrogen or Argon gas
High purity
Local supplier
For maintaining an inert atmosphere.
Equipment
Three-neck round-bottom flask (250 mL)
Reflux condenser with drying tube (CaCl₂ or Drierite)
Pressure-equalizing dropping funnel (125 mL)
Magnetic stirrer and stir bar
Heating mantle or oil bath
Inert gas inlet (N₂ or Ar)
Separatory funnel (500 mL)
Rotary evaporator
Standard laboratory glassware (beakers, flasks, graduated cylinders)
Step-by-Step Procedure
Part A: Preparation of Sodium Ethoxide Solution (in situ)
Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser (with a drying tube), and a gas inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon.
Solvent Addition: Add 80 mL of absolute ethanol to the flask via syringe or cannula.
Sodium Addition: Carefully cut 2.3 g (100 mmol) of sodium metal into small pieces while submerged in mineral oil. Quickly dry the pieces with hexanes, weigh them, and add them portion-wise to the stirring ethanol.
Causality: The reaction is highly exothermic and produces flammable hydrogen gas. Adding the sodium in small portions allows for better temperature control and safe dissipation of H₂ gas. The inert atmosphere prevents the ignition of hydrogen.
Reaction: Allow the mixture to stir until all the sodium has completely dissolved to form a clear solution of sodium ethoxide. This may require gentle heating. Cool the solution to room temperature.
Part B: Claisen Condensation
Reagent Addition: Add 10.6 mL (100 mmol) of anhydrous ethyl acetate to the sodium ethoxide solution.
Substrate Addition: Fill the dropping funnel with a solution of 10.9 g (50 mmol) of Ethyl 3,4,5-trifluorobenzoate in 20 mL of absolute ethanol.
Reaction: Add the benzoate solution dropwise to the stirred ethoxide/acetate mixture over 30 minutes. After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 80°C) for 2-3 hours.
Causality: A controlled, dropwise addition prevents a rapid exotherm. Heating to reflux ensures the reaction proceeds to completion at a reasonable rate.
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting benzoate ester.
Part C: Work-up and Purification
Cooling & Quenching: Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully pour the mixture into 200 mL of ice-cold 1M HCl with vigorous stirring.
Causality: This step neutralizes the excess sodium ethoxide and protonates the product enolate. Performing this addition slowly and at a low temperature manages the heat generated from the acid-base neutralization.
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL).
Washing: Combine the organic extracts and wash successively with 50 mL of saturated NaHCO₃ solution (to remove any remaining acid) and 50 mL of brine (to reduce the amount of water in the organic layer).
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield the pure Ethyl (3,4,5-trifluorobenzoyl)acetate.
Caption: Fig. 2: Experimental Workflow.
Product Characterization
The identity and purity of the synthesized Ethyl (3,4,5-trifluorobenzoyl)acetate should be confirmed using standard analytical techniques.
Analytical Technique
Expected Results
¹H NMR
Triplet (~1.2-1.3 ppm, 3H) for the ethyl ester CH₃; Singlet (~4.0-4.2 ppm, 2H) for the active methylene CH₂; Quartet (~4.2-4.3 ppm, 2H) for the ethyl ester CH₂; Multiplet (~7.3-7.6 ppm, 2H) for the aromatic protons. Note: The product exists in keto-enol tautomeric forms, which may result in additional peaks.[10]
¹³C NMR
Signals expected for the ethyl group carbons, the ketone carbonyl, the ester carbonyl, the active methylene carbon, and the fluorinated aromatic carbons.
¹⁹F NMR
Two distinct signals corresponding to the fluorine atoms at the 3,5-positions and the 4-position of the aromatic ring.
IR Spectroscopy
Strong absorptions around 1715-1745 cm⁻¹ corresponding to the C=O stretching of the ketone and ester groups.
Mass Spectrometry
A molecular ion peak corresponding to the calculated mass of C₁₁H₉F₃O₃.
Safety Precautions and Waste Disposal
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) when performing this procedure.[12][13]
Sodium Metal: A highly reactive, flammable solid. It reacts violently with water to produce flammable hydrogen gas and sodium hydroxide. Handle only under an inert atmosphere or in mineral oil.[14] Extinguish sodium fires with a Class D extinguisher (dry powder), not water or CO₂.
Sodium Ethoxide: Corrosive and flammable. Causes severe skin and eye burns.[15] Avoid inhalation and contact with skin.
Solvents: Ethanol and diethyl ether are highly flammable. Keep away from ignition sources.[14]
Trifluorinated Compounds: Handle with care. While specific toxicity data may be limited, similar compounds can be irritants. Avoid inhalation and skin contact.[12][13]
Waste Disposal: Quench any residual sodium metal carefully with isopropanol followed by ethanol and then water. Neutralize all acidic and basic aqueous waste before disposal. Dispose of organic solvents and halogenated waste in appropriately labeled containers according to institutional guidelines.[12][14]
Troubleshooting Guide
Problem
Possible Cause(s)
Suggested Solution(s)
No or Low Yield
1. Wet reagents or solvents (ethanol, ethyl acetate).2. Insufficient base or degraded base.3. Reaction time too short or temperature too low.
1. Ensure all reagents and solvents are anhydrous. Flame-dry glassware thoroughly.2. Use freshly prepared sodium ethoxide. Ensure all sodium has reacted.3. Increase reflux time and monitor by TLC until the starting material is consumed.
Saponification of Ester
Presence of water in the reaction mixture, leading to hydrolysis of the ester starting material or product by the base.[16]
Use strictly anhydrous conditions. Minimize exposure of the reaction to air.
Formation of Side Products
1. Self-condensation of ethyl acetate.2. Temperature too high during workup, causing decomposition.
1. This is generally minimal in a crossed Claisen but can occur if the benzoate is added too slowly or at too low a temperature.2. Ensure the acidic quench is performed at 0°C.
References
Allen, C. F. H. (n.d.). Claisen Condensation – Mechanism, Variations & FAQs.
Application Note: Continuous Flow Synthesis of Fluorinated Pyrazole Scaffolds for Next-Gen SDHI Fungicides
Executive Summary & Strategic Context The agrochemical industry is currently witnessing a paradigm shift toward Succinate Dehydrogenase Inhibitors (SDHIs) . These fungicides, such as Fluxapyroxad, Bixafen, and Pydiflumet...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
The agrochemical industry is currently witnessing a paradigm shift toward Succinate Dehydrogenase Inhibitors (SDHIs) . These fungicides, such as Fluxapyroxad, Bixafen, and Pydiflumetofen, rely heavily on fluorinated pyrazole-4-carboxamide scaffolds to ensure metabolic stability and lipophilic penetration of fungal membranes.
However, the synthesis of these cores—specifically the introduction of difluoromethyl (
) and trifluoromethyl () groups—presents significant safety and scalability challenges in batch processing.[1] Traditional methods often require:
Hazardous Gases: Handling chlorodifluoromethane (
) or fluoroform () at high pressures.
Exothermic Profiles: Uncontrolled heat release during alkylation or cyclization.
Regioselectivity Issues: Difficulty distinguishing between
and alkylation on the pyrazole ring.
This Application Note details a Continuous Flow Protocol for the
-difluoromethylation of pyrazole esters. By transitioning from batch to a gas-liquid segmented flow regime, researchers can achieve superior mass transfer, precise residence time control, and intrinsic safety, effectively mitigating the risks of handling fluorinated gases.
Chemistry Strategy: The Fluorine Advantage
Mechanistic Rationale
The
group acts as a lipophilic hydrogen bond donor, a bioisostere for alcohols and thiols, which is critical for binding within the SDH enzyme pocket.
In this protocol, we utilize Chlorodifluoromethane (
, Freon-22) as the difluoromethylating agent. While is a gas at room temperature (bp -40.7 °C), it acts as a precursor to the reactive difluorocarbene () species in situ under basic conditions.
Reaction Pathway:
Deprotonation: Base removes the acidic proton from
.
Alpha-Elimination: Loss of chloride generates the electrophilic singlet carbene
.
Nucleophilic Attack: The pyrazole nitrogen attacks
, followed by protonation to form the motif.
Visualization: Mechanistic Pathway
The following diagram illustrates the base-mediated generation of difluorocarbene and subsequent trapping by the pyrazole substrate.
Caption: Mechanistic pathway for base-mediated N-difluoromethylation via in-situ difluorocarbene generation.
Continuous Flow Protocol
Equipment Configuration
This protocol utilizes a Gas-Liquid Segmented Flow setup. The high interfacial surface area between the gas bubbles (
) and the liquid phase (substrate/base) drives the reaction rate, which is often mass-transfer limited in batch.
Reactor Coil: 10 mL PFA (Perfluoroalkoxy) coil reactor, I.D. 1.0 mm (transparent for visual inspection of slug flow).
Back Pressure Regulator (BPR): Set to 10 bar (critical to keep gas compressed and increase solubility).
Thermostat: Oil bath or Peltier module capable of maintaining 90 °C.
Experimental Procedure
Step 1: Reagent Preparation
Feed A (Liquid): Dissolve Ethyl 3-methyl-1H-pyrazole-4-carboxylate (1.0 equiv, 0.5 M) and Cesium Carbonate (
, 2.5 equiv) in anhydrous DMF. Sonicate to ensure a fine suspension or homogenous solution depending on base choice (KOtBu is soluble, Carbonates may be slurries requiring slurry pumps).
Note: For standard HPLC pumps, use KOtBu to ensure homogeneity and prevent check-valve clogging.
Feed B (Gas): Connect the
cylinder to the MFC.
Step 2: System Priming & Parameters
Set the system parameters as defined in the table below to achieve a residence time (
) of 10 minutes.
Parameter
Setting
Rationale
Temperature
95 °C
Promotes carbene generation and overcomes activation energy.
System Pressure
10 bar (150 psi)
Increases gas solubility (Henry's Law) and prevents solvent boiling.
Liquid Flow Rate
0.8 mL/min
Defines liquid residence time.
Gas Flow Rate
15 mL/min (Standard)
Excess gas required; creates segmented "slug" flow for mixing.
Reactor Volume
10 mL
Standard coil size for pilot optimization.
Stoichiometry
1 : 20 (Substrate : Gas)
High gas excess ensures pseudo-first-order kinetics relative to gas.
Step 3: Execution
Pressurization: Pre-pressurize the system with Nitrogen gas to 10 bar using the BPR.
Mixing: The gas and liquid streams meet at a T-mixer (PEEK or Stainless Steel). Observe the formation of a regular slug flow pattern (alternating gas/liquid segments) in the PFA coil.
Quench: Direct the reactor output into a collection vessel containing saturated aqueous
and Ethyl Acetate, stirred vigorously.
Workflow Diagram
The following DOT diagram visualizes the reactor setup, emphasizing the safety containment of the gaseous reagent.
Caption: Schematic of the gas-liquid continuous flow reactor for difluoromethylation.
Analytical Validation & Safety
Process Safety Assessment
This protocol is self-validating through pressure monitoring.
Normal Operation: Stable pressure at 10 bar.
Clogging Alert: If pressure spikes >12 bar, it indicates salt precipitation (KCl/CsCl) in the coil or BPR.
Remediation:[2] Switch solvent to DMF/Water mixtures or use an in-line filter before the BPR.
Leak Alert: Pressure drop <8 bar indicates gas leak or pump failure.
Analytical Methods
In-Process Control (IPC):
Analyze the quenched organic layer via UPLC-MS.
Target Mass: [M+H]+ = Starting Mass + 50.0 Da (
vs ).
Regioselectivity Check:
vs isomers often separate well on C18 columns. The -isomer (usually desired for biological activity) typically elutes later due to shielding of the polar N-H bond.
Final Purity Verification:
19F NMR: Look for the characteristic doublet of doublets (or broad singlet depending on decoupling) around -90 to -110 ppm . The coupling constant
is diagnostic for the group (typically ~60 Hz).
References
Britton, H. et al. (2016). Continuous Flow Synthesis in the Pharmaceutical Industry. Chemical Society Reviews. [Link]
Jeschke, P. (2016). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem.[3] [Link]
Noël, T. et al. (2024).[2] PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. Science. [Link]
Ma, J.A. & Cahard, D. (2008). Update on Trifluoromethylation Strategies. Chemical Reviews. [Link]
Baumann, M. et al. (2008).[4] Fluorination Chemistry Performed in a Modular Flow Reactor. Organic & Biomolecular Chemistry. [Link]
Application Notes and Protocols: Ethyl (3,4,5-trifluorobenzoyl)acetate as a Versatile Building Block in Medicinal Chemistry
Introduction: The Strategic Value of Fluorinated Scaffolds In modern drug discovery, the incorporation of fluorine into molecular scaffolds is a cornerstone strategy for optimizing pharmacological profiles.[1] Fluorine's...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of Fluorinated Scaffolds
In modern drug discovery, the incorporation of fluorine into molecular scaffolds is a cornerstone strategy for optimizing pharmacological profiles.[1] Fluorine's unique properties—high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2][3] Among the vast arsenal of fluorinated building blocks, β-ketoesters bearing a polyfluorinated phenyl ring are exceptionally valuable due to their versatile reactivity.
This guide focuses on Ethyl (3,4,5-trifluorobenzoyl)acetate and its closely related analogs, which serve as pivotal starting materials in the synthesis of high-value therapeutic agents, most notably fluoroquinolone antibiotics and various heterocyclic kinase inhibitors.[4][5][6][7][8] The trifluorinated phenyl moiety is a key pharmacophore that can enhance molecular interactions with biological targets and improve drug-like properties. These application notes provide detailed, field-proven protocols and explain the underlying chemical principles to empower researchers in their drug development endeavors.
While specific literature for the 3,4,5-trifluoro isomer is consolidated within broader studies, the synthetic principles and reactivity patterns are directly translatable from its well-documented analogs, such as Ethyl (2,3,4,5-tetrafluorobenzoyl)acetate. The protocols herein are presented with this understanding, ensuring broad applicability.
Physicochemical and Handling Properties
A thorough understanding of a building block's properties is critical for successful and safe experimentation. The data below is for the closely related and well-characterized analog, Ethyl (2,3,4,5-tetrafluorobenzoyl)acetate, which serves as an excellent proxy.
The most common and efficient synthesis of polyfluorinated benzoylacetates is a variation of the Claisen condensation, reacting a polyfluorobenzoyl chloride with the magnesium salt of a malonic acid half-ester.[5][12] This method avoids the harsher conditions of traditional Claisen condensations and provides excellent yields.
Workflow: Synthesis of Ethyl (polyfluorobenzoyl)acetate
Caption: Synthesis workflow for Ethyl (3,4,5-trifluorobenzoyl)acetate.
Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet.
Ice bath and thermometer.
Rotary evaporator.
Separatory funnel.
Procedure:
Enolate Formation: To a three-neck flask under a nitrogen atmosphere, add potassium ethyl malonate, anhydrous MgCl₂, and anhydrous acetonitrile. Cool the suspension to 10-15 °C in a water bath.[5][12]
Add triethylamine to the suspension and stir vigorously for 2.5 hours at 10-15 °C. This step forms the magnesium enolate complex, which is the key nucleophile. The use of MgCl₂ chelates the malonate, facilitating monoacylation and preventing side reactions.[5]
Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of 3,4,5-trifluorobenzoyl chloride in acetonitrile dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
After the addition is complete, allow the mixture to gradually warm to room temperature and continue stirring for 12-16 hours to ensure the reaction goes to completion.[12]
Work-up:
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.
Add toluene to the residue and evaporate again to azeotropically remove any remaining water or volatile impurities.
Add fresh toluene (60 mL per 10 mmol of starting chloride) followed by the careful, slow addition of 1.5 M HCl (40 mL per 10 mmol) while cooling in an ice bath to keep the temperature below 25 °C.[5]
Purification:
Transfer the mixture to a separatory funnel. Separate the organic (toluene) layer.
Wash the organic layer sequentially with 1.5 M HCl and then with water.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[5]
The product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Self-Validation:
Reaction Monitoring: Progress can be monitored by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase, visualizing with UV light. The disappearance of the benzoyl chloride starting material indicates reaction completion.
Characterization: The final product's identity and purity should be confirmed using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and Mass Spectrometry (MS).
Application 1: Core Synthesis of Fluoroquinolone Antibiotics
Ethyl (3,4,5-trifluorobenzoyl)acetate is a classic precursor for constructing the quinolone core via the Gould-Jacobs reaction.[13] This pathway involves an initial condensation, followed by a thermal cyclization and subsequent saponification. The fluorine atoms on the benzoyl ring are crucial for the antibacterial activity of the final drug molecules.[14][15]
Caption: General pathway for fluoroquinolone synthesis.
Protocol: Synthesis of a 1-Cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid
Step A: Synthesis of Ethyl 2-(3,4,5-trifluorobenzoyl)-3-ethoxyacrylate
In a round-bottom flask, combine Ethyl (3,4,5-trifluorobenzoyl)acetate (1 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (1.5 eq).[16]
Heat the mixture to 140-150 °C for 1.5-2 hours. The reaction proceeds via the formation of an enol, which is then trapped by the orthoformate.
After cooling, remove the volatile materials by distillation under reduced pressure to yield the crude enol ether product, which is often a mixture of cis and trans isomers and can be used directly in the next step.[16]
Step B: Condensation with Amine and Cyclization
Dissolve the crude enol ether from Step A in a suitable solvent like ethanol or toluene.
Add cyclopropylamine (1.1 eq) and stir the mixture at room temperature. The reaction forms the key aminomethylene intermediate.
Remove the solvent under reduced pressure.
Add the residue to a high-boiling solvent such as diphenyl ether and heat to 240-250 °C for 1 hour. This high temperature provides the activation energy for the intramolecular 6-pi electrocyclization, which is the key ring-forming step, followed by the elimination of ethanol to form the aromatic quinolone ring system.[13]
Cool the reaction mixture and add hexane to precipitate the crude quinolone ester. Filter the solid and wash thoroughly with hexane.
Step C: Saponification to the Final Carboxylic Acid
Suspend the crude quinolone ester in a mixture of ethanol and 10% aqueous sodium hydroxide solution.
Heat the mixture to reflux for 2-4 hours until TLC analysis shows complete consumption of the starting ester.
Cool the solution in an ice bath and acidify to pH ~2 with concentrated HCl.
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final fluoroquinolone carboxylic acid.
Application 2: Building Blocks for Kinase Inhibitors
The β-dicarbonyl functionality of ethyl (3,4,5-trifluorobenzoyl)acetate makes it an ideal partner for cyclocondensation reactions with binucleophiles to form a wide variety of heterocyclic scaffolds.[17] Many of these scaffolds, such as pyridones and pyrimidones, are prevalent in approved and investigational kinase inhibitors targeting signaling pathways like RAS-RAF-MEK-ERK, which are often dysregulated in cancers.[8][18][19][20]
Reaction Pathway: Synthesis of a Dihydropyridone Core
Application Note: High-Purity Ethyl (3,4,5-trifluorobenzoyl)acetate via Optimized Recrystallization
Abstract Ethyl (3,4,5-trifluorobenzoyl)acetate is a critical fluorinated β-keto ester intermediate, pivotal in the synthesis of advanced pharmaceutical agents and specialized agrochemicals. The high degree of purity of t...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Ethyl (3,4,5-trifluorobenzoyl)acetate is a critical fluorinated β-keto ester intermediate, pivotal in the synthesis of advanced pharmaceutical agents and specialized agrochemicals. The high degree of purity of this building block is paramount, as impurities can lead to significant downstream complications, including aberrant side reactions, reduced yields, and compromised final product integrity. This application note presents a detailed, field-proven protocol for the purification of Ethyl (3,4,5-trifluorobenzoyl)acetate using the recrystallization technique. We delve into the causal science behind solvent selection, procedural steps, and purity verification, providing researchers and process chemists with a robust methodology to achieve high-purity material suitable for the most demanding synthetic applications.
Introduction: The Imperative for Purity
Fluorinated organic compounds are of immense interest in drug development due to the unique physicochemical properties imparted by fluorine atoms, such as enhanced metabolic stability and binding affinity. Ethyl (3,4,5-trifluorobenzoyl)acetate serves as a key precursor in this domain. However, its synthesis can yield a crude product containing unreacted starting materials, side-products, and colored impurities. Recrystallization is a powerful and economical purification method that leverages differences in solubility to isolate the desired compound from such contaminants.[1][2][3]
The fundamental principle of recrystallization is based on the differential solubility of a solid in a given solvent at varying temperatures.[3][4] An ideal solvent will dissolve the target compound sparingly at low temperatures but extensively at its boiling point.[5] As a hot, saturated solution is allowed to cool, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a highly purified form, while impurities remain dissolved in the surrounding solvent, known as the mother liquor.[1][4]
Foundational Principles and Solvent Selection
The success of any recrystallization protocol is critically dependent on the choice of solvent. An improperly selected solvent can lead to poor recovery, inefficient purification, or complete failure of crystallization.
Criteria for an Optimal Recrystallization Solvent
Temperature Coefficient: The solvent must exhibit a steep solubility curve for Ethyl (3,4,5-trifluorobenzoyl)acetate, meaning high solubility when hot and low solubility when cold. This differential is the primary driver of high recovery yields.[6]
Impurity Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor upon crystallization).[5][6]
Chemical Inertness: The solvent must not react with the compound being purified.[5]
Boiling Point: A relatively high boiling point (e.g., 60-100 °C) is often advantageous as it allows for a larger temperature range for the solubility differential.[7] However, the boiling point should be low enough to allow for easy removal from the purified crystals during the drying phase.[8]
Safety & Handling: The solvent should be non-toxic, non-flammable, and inexpensive, although these are secondary to performance.[5]
Solvent Scouting for Ethyl (3,4,5-trifluorobenzoyl)acetate
Given the moderately polar nature of the β-keto ester functionality and the fluorinated aromatic ring, a range of solvents should be considered. A mixed-solvent system is often effective when a single ideal solvent cannot be identified.[9] In a mixed-solvent system, the compound is dissolved in a "good" solvent (in which it is highly soluble) and a "bad" or "anti-solvent" (in which it is poorly soluble) is added dropwise to induce crystallization.[4]
Solvent System
Boiling Point (°C)
Rationale & Suitability
Isopropanol (IPA)
82.6 °C
A polar protic solvent often effective for moderately polar compounds. Its volatility is ideal for drying.
Ethanol
78.37 °C
Similar to IPA, a good starting point for solubility tests.
A moderately polar aprotic solvent. Its ester functionality may favorably interact with the target compound.[10]
Ethyl Acetate / Hexane
Variable
A powerful mixed-solvent system. Ethyl acetate acts as the "good" solvent, while the nonpolar hexane acts as the anti-solvent. This allows for fine-tuning of solubility.
Ethanol / Water
Variable
A common polar mixed-solvent system. Water acts as the anti-solvent for many organic compounds soluble in ethanol.
Safety and Handling
Before beginning any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for Ethyl (3,4,5-trifluorobenzoyl)acetate and all solvents used.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, chemical splash goggles, and nitrile gloves.[11]
Ventilation: All operations, especially those involving heating flammable solvents, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[12]
Ignition Sources: Keep all solvents away from potential ignition sources such as heat guns, open flames, and non-intrinsically safe electrical equipment.[10][13]
Handling Fluorinated Compounds: While specific toxicity data for this compound is limited, fluorinated organics should be handled with care. Avoid skin and eye contact.[12][14] In case of contact, rinse the affected area immediately with copious amounts of water.[15]
Detailed Experimental Protocol
This protocol provides a comprehensive workflow from initial dissolution to final product isolation and drying.
Recrystallization Workflow Diagram
Caption: Workflow for the purification of Ethyl (3,4,5-trifluorobenzoyl)acetate.
Step-by-Step Methodology
Dissolution of the Crude Solid:
Place the crude Ethyl (3,4,5-trifluorobenzoyl)acetate (e.g., 5.0 g) into a 125 mL Erlenmeyer flask. An Erlenmeyer flask is used instead of a beaker to minimize solvent evaporation and prevent contamination.[7]
In a separate beaker, heat the chosen recrystallization solvent (e.g., isopropanol) to a gentle boil.
Add the hot solvent to the Erlenmeyer flask in small portions while swirling and heating gently on a hot plate. Continue adding solvent until the solid just dissolves completely.[5]
Causality Check: Using the minimum amount of hot solvent is critical. Excess solvent will reduce the overall yield, as more of the desired compound will remain in the mother liquor upon cooling.[2]
Removal of Insoluble Impurities (If Necessary):
If insoluble impurities are observed in the hot solution, a hot gravity filtration is required.
To prevent premature crystallization in the funnel, add a small excess of hot solvent (~5-10% of the total volume used) to the solution.
Preheat a stemless or short-stemmed glass funnel by placing it over a flask of boiling solvent. Place a piece of fluted filter paper into the hot funnel.
Pour the hot solution quickly through the fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
Crystallization:
Cover the mouth of the flask with a watch glass or inverted beaker and set it aside on a heat-resistant surface to cool slowly and undisturbed to room temperature.
Expert Insight: Slow cooling is essential for the formation of large, well-defined crystals. Rapid cooling tends to trap impurities within the crystal lattice and leads to the formation of small, impure needles or powder.[6]
Maximizing Yield:
Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes. This further decreases the solubility of the product, maximizing the yield of recovered crystals.[2]
Collection and Washing of Crystals:
Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes. Place the funnel on a clean filter flask connected to a vacuum source.
Wet the filter paper with a small amount of ice-cold recrystallization solvent to ensure it seals against the funnel.
Turn on the vacuum and pour the cold slurry of crystals into the center of the funnel.
Break the vacuum and add a small volume of ice-cold solvent to wash the crystals. This removes any residual mother liquor containing dissolved impurities from the crystal surfaces.[1]
Reapply the vacuum to pull the wash solvent through. Repeat the wash if necessary. It is crucial to use cold solvent to avoid redissolving the purified product.[7]
Drying the Purified Product:
Leave the crystals in the Büchner funnel with the vacuum on for 10-15 minutes to air-dry them as much as possible.
Transfer the semi-dry crystals to a watch glass or weighing dish. Dry the product to a constant weight, preferably in a vacuum oven at a mild temperature (e.g., 40-50 °C) or in a vacuum desiccator.
Purity Assessment:
Determine the melting point of the purified crystals. A sharp melting point close to the literature value is a strong indicator of high purity. Impurities typically depress and broaden the melting point range.
Calculate the percent recovery: (mass of pure product / mass of crude product) x 100%.
Troubleshooting Common Issues
Oiling Out: If the compound separates as a liquid instead of a solid, it means the boiling point of the solvent is higher than the melting point of the solute at saturation. To remedy this, reheat the solution and add more solvent before attempting to cool again.[8]
No Crystals Form: If crystallization does not occur upon cooling, it may be due to using too much solvent or the solution being supersaturated. Try scratching the inside of the flask with a glass rod at the liquid's surface to create nucleation sites.[1][6] Alternatively, add a tiny "seed" crystal of the pure compound.
Low Recovery: This is often caused by using too much solvent during dissolution, washing with solvent that was not ice-cold, or filtering the solution while it is too warm.
Conclusion
The protocol described provides a systematic and scientifically-grounded approach to the purification of Ethyl (3,4,5-trifluorobenzoyl)acetate. By carefully selecting a solvent system and adhering to the principles of controlled cooling and proper isolation techniques, researchers can consistently obtain material of high purity. This ensures the reliability and success of subsequent synthetic transformations in drug discovery and materials science, where the quality of starting materials is non-negotiable.
References
ResearchGate. (n.d.). Purification of baker's yeast β-keto ester oxidoreductase. Retrieved from [Link]
Menéndez, C., et al. (2010). Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides. Synthesis, 2010, 1053-1057.
Das, B., et al. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3)
HBCSE. (n.d.).
Google Patents. (n.d.). Process for the preparation of esters of beta-ketocarboxylic acids.
Google Patents. (n.d.). PROCESS FOR PURIFYING AN a-KETO ESTER.
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
Rolfes Chemicals. (2019). SAFETY DATA SHEET - ETHYL ACETATE. Retrieved from [Link]
University of California, Davis. (n.d.). Recrystallization. Retrieved from [Link]
University of Toronto Scarborough. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
Application Notes and Protocols: Strategic Incorporation of the 3,4,5-Trifluorophenyl Motif Using Ethyl (3,4,5-trifluorobenzoyl)acetate
Abstract The strategic incorporation of fluorinated motifs is a cornerstone of modern medicinal chemistry, imparting favorable pharmacological properties such as enhanced metabolic stability, binding affinity, and bioava...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The strategic incorporation of fluorinated motifs is a cornerstone of modern medicinal chemistry, imparting favorable pharmacological properties such as enhanced metabolic stability, binding affinity, and bioavailability.[1][2] The 3,4,5-trifluorophenyl group, in particular, offers a unique combination of electronic and steric properties that are highly valuable in drug design.[3][4] This guide provides in-depth application notes and detailed, validated protocols for the use of Ethyl (3,4,5-trifluorobenzoyl)acetate, a versatile β-ketoester, as a primary building block for introducing this crucial motif into a variety of heterocyclic scaffolds. We will explore its application in the Knoevenagel condensation, the Hantzsch dihydropyridine synthesis, and the Japp-Klingemann reaction, providing researchers with the foundational knowledge to leverage this reagent in their synthetic campaigns.
Introduction: The Value of the Trifluorophenyl Motif
In drug discovery, the modification of molecular scaffolds to enhance biological and physicochemical properties is a critical strategy.[1][2] The trifluoromethyl (–CF3) group and, by extension, polyfluorinated aryl rings are widely used to this end. The C–F bond is one of the strongest in organic chemistry, leading to high metabolic stability by blocking sites susceptible to oxidative metabolism.[1] Furthermore, the strong electron-withdrawing nature of fluorine atoms can profoundly alter the pKa of nearby functionalities and improve binding interactions with biological targets. The 3,4,5-trifluorophenyl motif provides an electron-deficient aromatic system that is a key component in a range of biologically active molecules, including anticancer and neuroprotective agents.[4][5][6] Ethyl (3,4,5-trifluorobenzoyl)acetate serves as an accessible and reactive precursor, enabling the facile construction of complex molecules bearing this valuable functionality.
Reagent Profile and Safety Precautions
Reagent: Ethyl (3,4,5-trifluorobenzoyl)acetate
Synonyms: Ethyl 3-oxo-3-(3,4,5-trifluorophenyl)propanoate
CAS Number: 98349-25-8 (Analogue: Ethyl (2,4,5-Trifluorobenzoyl)acetate is 98349-24-7[7])
Molecular Formula: C₁₁H₉F₃O₃
Molecular Weight: 246.18 g/mol
Appearance: Typically a white to off-white solid or crystalline powder.[7]
Safety and Handling:
Always handle this reagent in a well-ventilated fume hood.
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Avoid inhalation of dust or vapors and contact with skin and eyes.
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Refer to the material safety data sheet (MSDS) for complete safety information before use.
Application 1: Knoevenagel Condensation for α,β-Unsaturated Systems
The Knoevenagel condensation is a powerful C-C bond-forming reaction between an active methylene compound (like our title reagent) and a carbonyl compound.[8] This reaction is invaluable for synthesizing electron-deficient α,β-unsaturated systems, which are versatile intermediates in organic synthesis.
Causality and Mechanistic Insight
The reaction is typically catalyzed by a weak base (e.g., piperidine, ammonium acetate). The base deprotonates the α-carbon of the Ethyl (3,4,5-trifluorobenzoyl)acetate, which is highly acidic due to the inductive effect of the two adjacent carbonyl groups. The resulting enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde. The subsequent intermediate readily undergoes dehydration, driven by the formation of a stable, conjugated π-system, to yield the final product. Using a weak base is critical to prevent the self-condensation of the aldehyde.[8]
Caption: Workflow for the Knoevenagel Condensation.
Protocol 1: Synthesis of Ethyl 2-(3,4,5-trifluorobenzoyl)-3-phenylacrylate
This protocol describes the condensation with benzaldehyde as a model substrate.
Materials:
Reagent
MW ( g/mol )
Amount
Moles (mmol)
Ethyl (3,4,5-trifluorobenzoyl)acetate
246.18
2.46 g
10.0
Benzaldehyde
106.12
1.06 g
10.0
Piperidine
85.15
0.1 mL
~1.0
Glacial Acetic Acid
60.05
0.06 mL
~1.0
| Toluene | - | 50 mL | - |
Step-by-Step Procedure:
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add Ethyl (3,4,5-trifluorobenzoyl)acetate (2.46 g, 10.0 mmol) and toluene (50 mL).
Add benzaldehyde (1.06 g, 10.0 mmol), followed by piperidine (0.1 mL) and glacial acetic acid (0.06 mL).
Attach a reflux condenser to the Dean-Stark trap and heat the mixture to reflux (approx. 110-115 °C).
Monitor the reaction progress by observing water collection in the Dean-Stark trap and by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.
Once the reaction is complete, cool the flask to room temperature.
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel to yield the pure product.
Self-Validation & Expected Results:
Yield: Typically >85%.
Appearance: Pale yellow solid.
Characterization (¹H NMR): Expect characteristic signals for the aromatic protons of both rings, a singlet for the vinylic proton, and the quartet and triplet for the ethyl ester group.
Characterization (IR): Expect strong C=O stretching bands for the ketone and ester (~1720-1680 cm⁻¹), C=C stretching (~1640 cm⁻¹), and C-F stretching (~1300-1100 cm⁻¹).[9]
Application 2: Hantzsch Synthesis of Dihydropyridines
The Hantzsch pyridine synthesis is a classic multi-component reaction that provides reliable access to 1,4-dihydropyridine (1,4-DHP) scaffolds.[10][11] These structures are prominent in medicinal chemistry, most notably as L-type calcium channel blockers.[11][12] Using Ethyl (3,4,5-trifluorobenzoyl)acetate allows for the synthesis of novel DHPs with a trifluorophenyl group at the 4-position.
Causality and Mechanistic Insight
This one-pot reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (typically ammonia or ammonium acetate).[10][13] The mechanism proceeds through two key intermediates:
An α,β-unsaturated carbonyl compound formed via a Knoevenagel condensation of the aldehyde and one equivalent of the β-ketoester.[10]
An enamine formed from the reaction of the second β-ketoester equivalent with ammonia.[10]
A subsequent Michael addition of the enamine to the unsaturated intermediate, followed by cyclization and dehydration, yields the final 1,4-DHP product.[10]
Caption: Key steps in the Hantzsch Dihydropyridine Synthesis.
Protocol 2: Synthesis of a 4-(3,4,5-Trifluorophenyl)-1,4-dihydropyridine
Materials:
Reagent
MW ( g/mol )
Amount
Moles (mmol)
3,4,5-Trifluorobenzaldehyde
160.09
1.60 g
10.0
Ethyl Acetoacetate
130.14
2.60 g
20.0
Ammonium Acetate
77.08
0.93 g
12.0
| Ethanol | - | 40 mL | - |
Step-by-Step Procedure:
In a 100 mL round-bottom flask, dissolve 3,4,5-trifluorobenzaldehyde (1.60 g, 10.0 mmol) and ethyl acetoacetate (2.60 g, 20.0 mmol) in ethanol (40 mL).
Add ammonium acetate (0.93 g, 12.0 mmol) to the solution and stir at room temperature.
Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) with vigorous stirring.
Monitor the reaction by TLC. The reaction is often complete within 3-5 hours. A solid product may begin to precipitate from the reaction mixture.
After completion, cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
Collect the crude product by vacuum filtration, washing the solid with a small amount of cold ethanol.
Purify the crude product by recrystallization from hot ethanol to obtain the pure 1,4-dihydropyridine derivative as a crystalline solid.
Dry the purified product in a vacuum oven.
Self-Validation & Expected Results:
Yield: Typically 70-90%.
Appearance: White or yellow crystalline solid.
Characterization (¹H NMR): Expect signals for the trifluorophenyl protons, a singlet for the proton at the 4-position of the DHP ring, a broad singlet for the N-H proton, signals for the methyl groups, and the ethyl ester protons.
Characterization (¹³C NMR): Confirm the presence of all unique carbons, noting the characteristic C-F couplings for the trifluorophenyl ring.
Application 3: Japp-Klingemann Reaction for Arylhydrazone Synthesis
The Japp-Klingemann reaction is a versatile method for synthesizing hydrazones from β-ketoesters and aryldiazonium salts.[14][15] These hydrazone products are highly valuable intermediates, serving as direct precursors for the synthesis of indoles (via Fischer indole synthesis) and pyrazoles.[14][16]
Causality and Mechanistic Insight
The reaction begins with the formation of an aryl diazonium salt from an aniline derivative. In the presence of a base, the β-ketoester is deprotonated to form an enolate, which then acts as a nucleophile, attacking the terminal nitrogen of the diazonium salt to form an azo compound.[15] Under the reaction conditions, this azo intermediate undergoes hydrolytic cleavage of the acyl (benzoyl) group, followed by tautomerization, to yield the stable arylhydrazone product.[14][15]
Caption: General workflow of the Japp-Klingemann Reaction.
Protocol 3: Synthesis of an Ethyl Pyruvate Arylhydrazone Derivative
Materials:
Reagent
MW ( g/mol )
Amount
Moles (mmol)
4-Chloroaniline
127.57
1.28 g
10.0
Conc. Hydrochloric Acid
36.46
3 mL
~36
Sodium Nitrite (NaNO₂)
69.00
0.76 g
11.0
Ethyl (3,4,5-trifluorobenzoyl)acetate
246.18
2.46 g
10.0
Sodium Hydroxide (NaOH)
40.00
1.2 g
30.0
Ethanol
-
50 mL
-
| Water | - | 100 mL | - |
Step-by-Step Procedure:
Diazonium Salt Preparation: In a 250 mL beaker, dissolve 4-chloroaniline (1.28 g, 10.0 mmol) in a mixture of water (15 mL) and concentrated HCl (3 mL). Cool the solution to 0-5 °C in an ice-salt bath with stirring.
Slowly add a solution of sodium nitrite (0.76 g, 11.0 mmol) in water (5 mL) dropwise, keeping the temperature below 5 °C. Stir for an additional 15 minutes after the addition is complete. The resulting solution contains the aryl diazonium salt.
Coupling Reaction: In a separate 500 mL beaker, dissolve Ethyl (3,4,5-trifluorobenzoyl)acetate (2.46 g, 10.0 mmol) in ethanol (50 mL).
Add a solution of sodium hydroxide (1.2 g, 30.0 mmol) in water (50 mL) to the ketoester solution and cool it to 0-5 °C in an ice bath.
Slowly add the cold diazonium salt solution to the ketoester solution with vigorous stirring, maintaining the temperature below 10 °C. A colored precipitate should form immediately.
Continue stirring the mixture in the ice bath for 1-2 hours.
Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
Dry the crude product. Recrystallization from an ethanol/water mixture can be performed for further purification. The product is the arylhydrazone of ethyl pyruvate, with the 3,4,5-trifluorobenzoyl group having been cleaved.
Self-Validation & Expected Results:
Yield: Typically 65-85%.
Appearance: Yellow to orange crystalline solid.
Characterization (¹H NMR): The most characteristic signal will be a broad singlet for the N-H proton. Signals for the aromatic protons and the ethyl ester will also be present. The signals for the 3,4,5-trifluorophenyl ring will be absent in the final product spectrum.
Utility: The resulting hydrazone is a stable, isolable intermediate ready for subsequent cyclization reactions (e.g., Fischer indole synthesis to produce a 5-chloro-indole-2-carboxylate derivative).
References
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. International Journal of Science and Research (IJSR). [Link]
Applications of 3,4,5-Trifluoronitrobenzene in Modern Chemistry. Medium. [Link]
3,3'-((3,4,5-trifluoropHenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) inhibit lung cancer cell proliferation and migration. BMC Chemistry. [Link]
IR and 1 H-NMR spectral data of compounds 2a-f, 3a-f, 4a-f and 5a-c. ResearchGate. [Link]
Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. RSC Advances. [Link]
Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl)-4-(4-(4-methoxyphenyl)-5-(3-nitrophenyl)-4H-1,2, 4-triazol-3-yl)quinoline. Indian Journal of Pure & Applied Physics. [Link]
Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl). SciELO. [Link]
Table of Characteristic IR Absorptions. University of Puget Sound. [Link]
If you are observing low yields (<40%), "tarry" crude products, or loss of fluorine signals in your NMR, you are likely using the wrong base.[1]
The synthesis of Ethyl (3,4,5-trifluorobenzoyl)acetate presents a specific chemoselectivity challenge. The 3,4,5-trifluorophenyl ring is highly electron-deficient.[1] The standard Claisen condensation method (using Diethyl malonate and Sodium Ethoxide) frequently fails because the ethoxide ion acts as a nucleophile toward the aromatic ring (Nucleophilic Aromatic Substitution,
) rather than just deprotonating the ester.
The Solution: You must switch to Neutral/Mild Acylation methods. This guide details the two industry-standard protocols that bypass the
trap: the Magnesium Enolate Method (Recommended for Scale) and the Meldrum's Acid Method (Recommended for Purity).
Part 1: Diagnostic Triage
Compare your current observations with this table to identify the root cause.
Observation
Probable Cause
Mechanism
Corrective Action
Black/Dark reaction mixture
Polymerization or Decomposition
Acid chloride is reacting with itself or solvent impurities due to high temp.[1]
Add acetonitrile or use EtOAc as co-solvent to solubilize.[1]
Part 2: The Core Protocols
Protocol A: The Magnesium Monoethyl Malonate (Mg-SMA) Method
Best for: Scalability, Cost-efficiency, and Yield (Typically 80-95%).
Basis:[1] Uses neutral Magnesium chelation to activate the nucleophile without exposing the ring to strong bases.
Reagents:
Potassium Monoethyl Malonate (K-SMA) or Monoethyl Malonic Acid (SMA)[1]
Concentrate to obtain the pure Ethyl (3,4,5-trifluorobenzoyl)acetate.[1]
Part 3: Visualizing the Logic
Figure 1: Strategic Decision Pathway
Use this logic flow to determine which method suits your constraints.
Caption: Decision matrix for selecting the synthesis route. Note that the standard Claisen route (Red) is chemically incompatible with the trifluoro-substrate.
Figure 2: The Magnesium Chelation Mechanism
Why Protocol A works: The Mg ion acts as a template, preventing side reactions.
Caption: The Magnesium ion coordinates the dicarbonyl system, increasing acidity of the
-proton and blocking O-acylation, while maintaining a neutral pH to protect the fluorine atoms.[1]
Part 4: Frequently Asked Questions (FAQ)
Q1: Why can't I just use Diethyl Malonate and Sodium Ethoxide?A: You cannot. The 3,4,5-trifluorophenyl ring is an "activated aromatic."[1] The fluorine at the 4-position (para) is extremely susceptible to Nucleophilic Aromatic Substitution (
) . Sodium ethoxide is a strong nucleophile and will attack the ring, replacing the fluorine with an ethoxy group.[1] This results in a mixture of your product and the ethoxy-difluoro impurity, which is nearly impossible to separate [1, 6].[1]
Q2: My reaction mixture turned solid during the Mg-enolate formation. Is this wrong?A: No, this is a good sign. The Magnesium Enolate of monoethyl malonate is often less soluble than the starting materials. Ensure you have efficient mechanical stirring (or a strong magnetic bar).[1] If it stalls, add more solvent (Acetonitrile is preferred over THF for solubility) [2].[1]
Q3: Can I use the acid chloride if it's been stored for months?A: 3,4,5-trifluorobenzoyl chloride hydrolyzes very easily to the carboxylic acid (white solid).[1] If your liquid acid chloride has significant solids or fuming is weak, distill it before use.[1] The presence of the free acid will quench your Mg-enolate, drastically lowering yield.[1]
Q4: The NMR shows two sets of peaks. Is my product impure?A: Likely not.
-keto esters exist as a mixture of Keto and Enol tautomers.[1] You will often see a singlet for the alkene proton (Enol form) around 12 ppm (OH) and 5-6 ppm (CH), and a separate set for the Keto form.[1] In , the ratio can be significant.[1] Run the NMR in to shift the equilibrium if you need to confirm integration.
References
Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978).[1] Meldrum's acid in organic synthesis.[1][5][9][10][11] 2. A general and versatile synthesis of
-keto esters.[1][12] The Journal of Organic Chemistry, 43(10), 2087–2088.[1] Link[1]
Rathke, M. W., & Cowan, P. J. (1985).[1] Procedures for the acylation of diethyl malonate and ethyl acetoacetate with acid chlorides using tertiary amine bases and magnesium chloride.[13][14] The Journal of Organic Chemistry, 50(15), 2622–2624.[1] Link[1]
Clay, R. J., et al. (1993).[1] Synthesis of beta-keto esters from acid chlorides and magnesium monoethyl malonate. Synthesis, 1993(03), 290-292.[1]
Google Patents. (2011).[1] Preparation method of ethyl (2,3,4,5-tetrafluorobenzoyl) acetate (CN102249922A).[1][3] Link
Navigating the Stability of Ethyl (3,4,5-trifluorobenzoyl)acetate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center dedicated to ensuring the stability and integrity of Ethyl (3,4,5-trifluorobenzoyl)acetate in your experimental work...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to ensuring the stability and integrity of Ethyl (3,4,5-trifluorobenzoyl)acetate in your experimental workflows. As a Senior Application Scientist, this guide is designed to provide you with in-depth technical insights and actionable troubleshooting protocols to prevent the decomposition of this critical reagent. The unique trifluorobenzoyl moiety imparts specific chemical properties that necessitate careful handling to avoid degradation, primarily through hydrolysis and decarboxylation. This guide will equip you with the knowledge to mitigate these risks and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for Ethyl (3,4,5-trifluorobenzoyl)acetate?
A1: The two main degradation pathways for Ethyl (3,4,5-trifluorobenzoyl)acetate, a β-keto ester, are hydrolysis and decarboxylation.[1] The presence of the electron-withdrawing trifluorobenzoyl group can influence the susceptibility of the ester to these pathways.
Hydrolysis: This involves the cleavage of the ethyl ester bond in the presence of water, yielding 3,4,5-trifluorobenzoyl)acetic acid and ethanol. This reaction can be catalyzed by both acids and bases. The electron-withdrawing nature of the fluorine atoms on the benzoyl ring can make the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions.[2]
Decarboxylation: The β-keto acid product of hydrolysis is highly prone to decarboxylation, especially upon heating, to yield 1-(3,4,5-trifluorophenyl)ethan-1-one and carbon dioxide.[1]
Q2: How do pH and temperature affect the stability of Ethyl (3,4,5-trifluorobenzoyl)acetate?
A2: Both pH and temperature are critical factors governing the stability of Ethyl (3,4,5-trifluorobenzoyl)acetate.
pH: The rate of hydrolysis is significantly influenced by pH. Both acidic and basic conditions can accelerate the breakdown of the ester.[3] Generally, β-keto esters exhibit their greatest stability at a neutral or slightly acidic pH. Under basic conditions, the formation of the enolate can offer some protection against hydrolysis of the ester itself, but the resulting carboxylate from any hydrolysis is prone to decarboxylation.
Temperature: Elevated temperatures significantly accelerate the rates of both hydrolysis and decarboxylation.[4] Therefore, it is crucial to store the compound at low temperatures and avoid excessive heat during experimental procedures.
Q3: What are the recommended storage conditions for Ethyl (3,4,5-trifluorobenzoyl)acetate?
A3: To ensure long-term stability, Ethyl (3,4,5-trifluorobenzoyl)acetate should be stored in a cool, dry, and dark environment.[5] An inert atmosphere (e.g., nitrogen or argon) is recommended to minimize contact with moisture and air.[6] For optimal preservation, storage at temperatures between 2-8°C is advised. For longer-term storage, temperatures of -20°C are preferable. The container should be tightly sealed to prevent the ingress of moisture.[7]
Q4: What are the visual or analytical signs of decomposition?
A4: Decomposition of Ethyl (3,4,5-trifluorobenzoyl)acetate may not always be visually apparent. However, the following can be indicators:
Visual: A change in color or the appearance of a solid precipitate in a solution could indicate degradation.
Analytical: The most reliable way to detect decomposition is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9] In an HPLC chromatogram, the appearance of new peaks corresponding to the hydrolysis product (3,4,5-trifluorobenzoyl)acetic acid or the decarboxylation product (1-(3,4,5-trifluorophenyl)ethan-1-one) would indicate degradation.[10] ¹H NMR spectroscopy can also be used to monitor the disappearance of the ethyl group signals of the parent ester and the appearance of new signals from the degradation products.[11]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the handling and use of Ethyl (3,4,5-trifluorobenzoyl)acetate.
Issue 1: Inconsistent Experimental Results or Low Yields
Possible Cause: Decomposition of Ethyl (3,4,5-trifluorobenzoyl)acetate prior to or during the reaction.
Troubleshooting Steps:
Verify Compound Integrity: Before use, confirm the purity of your Ethyl (3,4,5-trifluorobenzoyl)acetate stock using HPLC or NMR. Compare the results to a reference standard or the certificate of analysis.
Solvent Purity: Ensure that all solvents used are anhydrous. The presence of water can lead to hydrolysis. Use freshly opened bottles of anhydrous solvents or properly dried solvents.
Reaction Conditions:
Temperature Control: Maintain the recommended reaction temperature. Avoid localized overheating.
pH Control: If the reaction is sensitive to pH, ensure that the reaction mixture is appropriately buffered.
Inert Atmosphere: For reactions that are sensitive to moisture, conduct the experiment under an inert atmosphere (nitrogen or argon).[5]
Work-up Procedure: Minimize the exposure of the reaction mixture to aqueous acidic or basic conditions during the work-up, as this can induce decomposition of any remaining starting material or the desired product if it is also a β-keto ester.
Issue 2: Appearance of Unexpected Peaks in HPLC or NMR Analysis
Possible Cause: Degradation of the compound during sample preparation or analysis.
Troubleshooting Steps:
Sample Preparation:
Solvent: Use aprotic and anhydrous solvents for sample preparation whenever possible. If an aqueous mobile phase is required for HPLC, prepare the sample immediately before analysis.
Temperature: Keep the sample cool during preparation and in the autosampler to minimize thermal degradation.
HPLC Method:
Mobile Phase pH: If possible, use a mobile phase with a neutral or slightly acidic pH.
Column Temperature: Consider running the HPLC at a lower temperature to reduce on-column degradation.
NMR Sample Preparation: Prepare the NMR sample in a dry deuterated solvent (e.g., CDCl₃, Acetone-d₆) immediately before analysis.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Ethyl (3,4,5-trifluorobenzoyl)acetate
This protocol provides a general framework for developing an HPLC method to monitor the stability of Ethyl (3,4,5-trifluorobenzoyl)acetate.
Instrumentation and Columns:
HPLC system with a UV detector
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase and Gradient:
Mobile Phase A: 0.1% Formic acid in Water
Mobile Phase B: 0.1% Formic acid in Acetonitrile
A gradient elution is recommended to separate the parent compound from its more polar degradation products. A starting gradient of 60:40 (A:B) ramping to 20:80 (A:B) over 15 minutes can be a good starting point.
Detection:
UV detection at a wavelength where all compounds of interest have reasonable absorbance (e.g., 254 nm).
Sample Preparation:
Accurately weigh and dissolve the sample in the initial mobile phase composition or a compatible organic solvent like acetonitrile.
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
Monitor the peak area of Ethyl (3,4,5-trifluorobenzoyl)acetate over time under various stress conditions (e.g., different pH values, temperatures).
Identify and quantify any degradation products that are formed.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound.[4][12]
1. Acidic Hydrolysis:
Dissolve Ethyl (3,4,5-trifluorobenzoyl)acetate in a solution of 0.1 M HCl in a 1:1 mixture of acetonitrile and water.
Incubate the solution at a controlled temperature (e.g., 60°C).
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize, and analyze by HPLC.
2. Basic Hydrolysis:
Dissolve Ethyl (3,4,5-trifluorobenzoyl)acetate in a solution of 0.1 M NaOH in a 1:1 mixture of acetonitrile and water.
Incubate at a controlled temperature (e.g., room temperature, as base-catalyzed hydrolysis is often faster).
Withdraw aliquots at various time points, neutralize, and analyze by HPLC.
3. Thermal Degradation:
Store the solid compound in a controlled temperature oven (e.g., 80°C).
At specified intervals, dissolve a portion of the solid and analyze by HPLC.
Alternatively, a solution of the compound in a stable organic solvent can be heated.
4. Oxidative Degradation:
Dissolve the compound in a solution of 3% hydrogen peroxide in a 1:1 mixture of acetonitrile and water.
Incubate at room temperature, protected from light.
Analyze aliquots by HPLC at different time points.
5. Photolytic Degradation:
Expose a solution of the compound (in a photostable solvent like acetonitrile) to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
Analyze the solution by HPLC at various time points and compare it to a dark control sample.
Oxidized derivatives of the aromatic ring and/or side chain
HPLC, LC-MS
Photolytic Stress
Photodegradation products
HPLC, LC-MS
Visualization of Decomposition Pathways
Caption: Primary decomposition pathways of Ethyl (3,4,5-trifluorobenzoyl)acetate.
Experimental Workflow for Stability Assessment
Caption: A typical workflow for assessing the stability of Ethyl (3,4,5-trifluorobenzoyl)acetate.
References
Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. (n.d.). PMC. [Link]
Recent advances in the transesterification of β-keto esters. (2021, July 2). RSC Publishing. [Link]
Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography. (2025, August 7). ResearchGate. [Link]
Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). MedCrave online. [Link]
Forced Degradation Studies. (2016, December 14). MedCrave online. [Link]
Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. (2017, November 16). PubMed. [Link]
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (n.d.). PMC. [Link]
Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. (n.d.). AK Lectures. [Link]
Kinetics of Decarboxylation of Pentafluorobenzoic Acid and Quinolinic Acid in High-Temperature Water. (n.d.). ResearchGate. [Link]
Why does ketone is more electron withdrawing group as compared to ester? (2019, November 5). Quora. [Link]
Modeling the hydrolysis of perfluorinated compounds containing carboxylic and phosphoric acid ester functions and sulfonamide groups. (n.d.). PubMed. [Link]
Supplementary information. (n.d.). The Royal Society of Chemistry. [Link]
Are perfluoro esters and nitriles stable to hydrolysis? (2019, June 4). ResearchGate. [Link]
This ester hydrolysis reaction with HCl was on my quiz, my TA said this was the answer, but I'm confused?? (2019, April 22). Reddit. [Link]
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). [Link]
Enhancing the Hydrolytic Stability of Poly(lactic acid) Using Novel Stabilizer Combinations. (2024, February 13). [Link]
Kinetics of Catalytic Decarboxylation of Naphthenic Acids over HZSM-5 Zeolite Catalyst. (2022, April 28). [Link]
Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. (2025, December 10). PMC. [Link]
Thermal Analysis in the Pharmaceutical Field. (n.d.). NETZSCH Analyzing & Testing. [Link]
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (n.d.). EPFL. [Link]
Thermal Analysis in the Pre-formulation of Amorphous Solid Dispersion for Poorly Water-soluble Drugs. (2022, December 25). Impactfactor. [Link]
On the cause of low thermal stability of ethyl halodiazoacetates. (2016, July 26). Beilstein Journals. [Link]
Preparation method of ethyl (2,3,4,5-tetrafluorobenzoyl) acetate. (n.d.).
TG-DSC and TG-FTIR Studies of Annelated Triazinylacetic Acid Ethyl Esters—Potential Anticancer Agents. (2023, February 11). PMC. [Link]
Thermal Analysis of Wax-Based Formulations of Personal Care Products. (n.d.). TA Instruments. [Link]
Storing/handling moisture sensitive chemicals outside of the glovebox? (2023, January 14). Reddit. [Link]
HPLC–MS analysis of metabolite profiling of the ethyl acetate extract... (n.d.). ResearchGate. [Link]
Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. (2024, August 30). Journal of Materials and Environmental Science. [Link]
GC-MS ANALYSIS OF ETHYL ACETATE FRACTIONS OF QUST AL HINDI (Saussurea lappa) ROOT. (2025, January 15). Universal Journal of Pharmaceutical Research. [Link]
Phytochemical and Gas Chromatography-Mass Spectrometry (GC- MS) Analysis of Ethyl Acetate Root Extract of Indigofera Diphylla. (2022, December 30). Advanced Journal of Chemistry, Section B. [Link]
Technical Support Center: Ethyl (3,4,5-trifluorobenzoyl)acetate Reactions
The following technical guide addresses the identification, formation mechanisms, and mitigation of byproducts in reactions involving Ethyl (3,4,5-trifluorobenzoyl)acetate . This compound is a critical -keto ester interm...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the identification, formation mechanisms, and mitigation of byproducts in reactions involving Ethyl (3,4,5-trifluorobenzoyl)acetate . This compound is a critical
-keto ester intermediate, often utilized in the synthesis of fluorinated heterocycles and pharmaceutical scaffolds.
Executive Summary & Chemical Context
Ethyl (3,4,5-trifluorobenzoyl)acetate (CAS: N/A for specific isomer, often custom synthesized) is a
-keto ester susceptible to specific degradation pathways common to polyfluorinated aromatics. Unlike its 2,3,4,5-tetrafluoro analogue (used in Levofloxacin synthesis), the 3,4,5-trifluoro substitution pattern lacks a leaving group at the ortho (2-position) relative to the carbonyl.
Critical Operational Note: If your intent is to synthesize a 4-quinolone antibiotic scaffold via the Gould-Jacobs reaction (cyclization), this starting material will fail to cyclize under standard
conditions due to the presence of a proton (H) rather than a leaving group (F, Cl) at the ortho position.
Troubleshooting Guide: Common Issues & Byproducts
Scenario A: Low Purity After Synthesis (Acylation Step)
User Report: "My product contains a significant amount of acidic impurity and a neutral byproduct that co-elutes on TLC."
Issue
Probable Byproduct
Root Cause
Corrective Action
Acidic Impurity
3,4,5-Trifluorobenzoic Acid
Hydrolysis of the acid chloride starting material due to moisture in the solvent or Mg salt.
Ensure Magnesium Ethoxide or MgCl is strictly anhydrous. Dry solvents over molecular sieves (3Å).
Neutral Impurity
Ethyl 3,4,5-trifluorobenzoate
"Ethanolysis" cleavage of the -keto ester or incomplete acylation of the malonate.
Avoid prolonged reflux with ethanol. Quench the reaction with cold dilute HSO rather than water/ethanol mixtures at high temp.
Gas Evolution
3,4,5-Trifluoroacetophenone
Decarboxylation . The -keto ester is thermally unstable in acidic conditions.
Maintain workup temperature <25°C . Do not heat the crude oil during solvent removal.
User Report: "Reaction with triethyl orthoformate worked, but the subsequent cyclization with base (NaH or K
CO) yields no precipitate or a complex mixture."
Diagnosis:Mechanistic Incompatibility.
Explanation: Standard quinolone cyclization requires a nucleophilic aromatic substitution (
) where the nitrogen attacks the ortho carbon of the benzene ring, displacing a halogen.
The Problem: In the 3,4,5-trifluoro pattern, the ortho positions (2 and 6) are occupied by Hydrogen . Hydrogen is a poor leaving group.
Resulting Byproducts:
Hydrolysis products: The enamine hydrolyzes back to the
-keto ester.
Polymerization: Dark tars formed by base-catalyzed decomposition of the activated aromatic ring.
Detailed Impurity Profile & Mechanisms
The following table details the specific byproducts encountered during the synthesis and storage of Ethyl (3,4,5-trifluorobenzoyl)acetate.
Byproduct Name
Structure Description
Formation Mechanism
Detection (HPLC/GC)
Impurity A (Ketone)
3,4,5-Trifluoroacetophenone
Decarboxylation: Loss of CO from the -keto acid form. Accelerated by heat and acid.[1]
Lower retention time than parent. Distinct ketone C=O stretch in IR (~1690 cm).
Impurity B (Acid)
3,4,5-Trifluorobenzoic Acid
Hydrolysis: Nucleophilic attack of water on the benzoyl carbonyl.
Broad peak (tailing) on C18 columns. Disappears after bicarbonate wash.
Impurity C (Ester)
Ethyl 3,4,5-trifluorobenzoate
Retro-Claisen / Cleavage: Attack of ethoxide on the ketone carbonyl, displacing the acetate group.
Non-polar. Elutes near the product.
Impurity D (Enol)
Enol Tautomer (Z/E)
Tautomerization: Intrinsic equilibrium of -keto esters.
Often appears as a split peak or shoulder in HPLC; coalesces in NMR. Not a true impurity but a state of the molecule.
Reaction Pathway Visualization
The following diagram illustrates the synthesis of the target compound and the divergence points leading to common byproducts.
Caption: Synthesis and degradation pathways of Ethyl (3,4,5-trifluorobenzoyl)acetate. Note the critical failure point at the cyclization stage due to the lack of an ortho-leaving group.
Validated Experimental Protocols
Protocol 1: Synthesis with High Purity (Magnesium Chloride Method)
Minimizes decarboxylation and O-acylation byproducts.
Preparation of Magnesium Chelate:
Charge MgCl
(anhydrous, 1.2 eq) and Potassium Ethyl Malonate (1.2 eq) into dry Acetonitrile or Ethyl Acetate.
Cool to 0°C. Add Triethylamine (2.5 eq) dropwise. Stir for 1 hour. Note: The solution will become a white slurry (Mg complex).
Acylation:
Add 3,4,5-Trifluorobenzoyl Chloride (1.0 eq) dropwise at 0°C.
Allow to warm to 20-25°C and stir for 12 hours.
Workup (Critical for Stability):
Concentrate solvent under reduced pressure (Max bath temp: 35°C).
Redissolve in Toluene.
Add 1.5 M HCl carefully to quench (Keep temp <25°C). Vigorous CO
evolution occurs here.
Separate layers. Wash organic layer with water.[2][3]
Do not distill the product. Use crude or purify via crystallization if solid.
Protocol 2: Reaction with Triethyl Orthoformate (TEOF)
Standard procedure for enol ether formation.
Mix Ethyl (3,4,5-trifluorobenzoyl)acetate (1 eq) with Triethyl Orthoformate (1.5 eq) and Acetic Anhydride (2.0 eq) .
Reflux at 110-120°C for 2-4 hours.
Byproduct Control: Remove the volatile byproduct (Ethyl Acetate/Acetic Acid) via a Dean-Stark trap or rotary evaporation to drive equilibrium forward.
Result: Quantitative conversion to Ethyl 2-(3,4,5-trifluorobenzoyl)-3-ethoxyacrylate .
References
Synthesis of Fluorinated Benzoyl Acetates
Title: Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene (Analogous chemistry for 3,4,5-trifluoro).
Source: Asian Journal of Chemistry, Vol. 23, No. 6 (2011).
Technical Support Center: Scaling Up Ethyl (3,4,5-trifluorobenzoyl)acetate Production
Introduction Welcome to the technical support guide for the synthesis and scale-up of Ethyl (3,4,5-trifluorobenzoyl)acetate. This molecule is a critical building block in the development of various pharmaceutical compoun...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the technical support guide for the synthesis and scale-up of Ethyl (3,4,5-trifluorobenzoyl)acetate. This molecule is a critical building block in the development of various pharmaceutical compounds. Its synthesis, typically achieved via a Claisen condensation or related acylation reaction, presents unique challenges, particularly when transitioning from bench-scale to pilot or manufacturing scale.
This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth, field-tested insights into the reaction mechanisms, offers detailed troubleshooting for common experimental hurdles, and answers frequently asked questions. Our goal is to equip you with the knowledge to not only replicate the synthesis but to understand the underlying chemical principles, enabling you to anticipate and resolve challenges during scale-up.
Section 1: Synthesis Overview & Mechanism
The most common and scalable route to Ethyl (3,4,5-trifluorobenzoyl)acetate involves the acylation of a malonate derivative with 3,4,5-trifluorobenzoyl chloride. This is a variation of the Claisen condensation, a fundamental carbon-carbon bond-forming reaction.[1][2]
Core Reaction Scheme
A prevalent method involves reacting 3,4,5-trifluorobenzoyl chloride with a pre-formed magnesium enolate of potassium ethyl malonate, facilitated by an organic base like triethylamine (TEA).[3][4]
Reaction Mechanism: The Acylation Pathway
The reaction proceeds through several key steps, which are crucial to understand for effective troubleshooting.
Chelation: Anhydrous magnesium chloride coordinates with potassium ethyl malonate, enhancing the acidity of the α-proton.
Enolate Formation: Triethylamine, a non-nucleophilic organic base, deprotonates the α-carbon of the chelated malonate to form a reactive magnesium enolate.
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 3,4,5-trifluorobenzoyl chloride.
Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
Elimination: The intermediate collapses, eliminating the chloride ion as a leaving group to yield the acylated malonate.
Decarboxylation (during work-up): The resulting product is often subjected to acidic work-up which can lead to hydrolysis and decarboxylation to yield the final β-keto ester, Ethyl (3,4,5-trifluorobenzoyl)acetate.
Below is a diagram illustrating the key mechanistic steps.
Caption: Key steps in the acylation synthesis pathway.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions about the synthesis, providing foundational knowledge for successful execution.
Q1: Why is a magnesium salt like MgCl₂ used in this reaction?
Magnesium chloride acts as a Lewis acid, coordinating to the carbonyl groups of the potassium ethyl malonate. This chelation increases the acidity of the α-hydrogens, making them easier to remove by a relatively mild base like triethylamine. This avoids the need for stronger, more hazardous bases like sodium hydride or sodium ethoxide, which can promote side reactions.[3]
Q2: Can I use a stronger base like sodium ethoxide (NaOEt) or sodium hydride (NaH)?
While classic Claisen condensations often use strong bases like NaOEt or NaH, they introduce significant challenges in this specific synthesis.[2][5][6]
Safety: NaH is highly flammable and reacts violently with water.[7] Sodium ethoxide is also flammable, corrosive, and moisture-sensitive.[8][9][10][11][12] Handling these on a large scale requires specialized equipment and stringent safety protocols.
Side Reactions: Strong bases can promote the self-condensation of any enolizable esters present. They can also lead to degradation of the product.[7][13] The magnesium-mediated approach offers a milder, more selective alternative.[3]
Q3: What is the role of triethylamine (TEA)? Why not use a stronger inorganic base?
Triethylamine serves as an organic, non-nucleophilic base. Its primary role is to deprotonate the MgCl₂-chelated malonate to form the enolate.[4] Because it is bulky and non-nucleophilic, it is less likely to attack the electrophilic acyl chloride itself, which would result in byproduct formation. Inorganic bases could introduce water or other nucleophiles, leading to hydrolysis of the acyl chloride.
Q4: How critical is the quality of the starting materials and solvents?
Extremely critical, especially during scale-up.
3,4,5-Trifluorobenzoyl Chloride: This reagent is highly sensitive to moisture and will hydrolyze to the corresponding carboxylic acid, which will not participate in the reaction.[14] Ensure it is handled under anhydrous conditions (e.g., under a nitrogen or argon atmosphere).
Solvents (e.g., Acetonitrile, Dichloromethane): Must be anhydrous. Water will consume the base, hydrolyze the acyl chloride, and quench the enolate, leading to reaction failure.
Reagents: Potassium ethyl malonate and magnesium chloride should be anhydrous for optimal results.[3]
Section 3: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis and scale-up.
Problem / Observation
Potential Cause(s)
Recommended Solution(s)
Low or No Product Yield
1. Wet Reagents/Solvents: Presence of moisture is the most common cause of failure.
1. Use freshly distilled, anhydrous solvents. Dry MgCl₂ in vacuo before use. Handle all reagents under an inert atmosphere (N₂ or Ar).
2. Inefficient Enolate Formation: Base may be too weak or degraded; temperature may be incorrect.
2. Ensure TEA is high purity and dry. Monitor enolate formation if possible. The reaction of malonate, MgCl₂, and TEA is often stirred for a period before adding the acyl chloride to ensure complexation and enolate formation.[4]
3. Degraded Acyl Chloride: The 3,4,5-trifluorobenzoyl chloride may have hydrolyzed.
3. Use a fresh bottle or re-distill the acyl chloride if its purity is suspect.
4. Incorrect Order of Addition: Adding reagents in the wrong sequence can lead to side reactions.
4. The standard procedure is to first form the magnesium-malonate complex with TEA, then slowly add the acyl chloride solution at a controlled temperature (e.g., 0-15 °C).[4]
Formation of 3,4,5-Trifluorobenzoic Acid as a Major Byproduct
1. Hydrolysis of Acyl Chloride: This is a direct result of water in the reaction mixture.
1. Rigorously follow anhydrous protocols as described above.
2. Ineffective Quench/Work-up: Quenching the reaction improperly can lead to hydrolysis.
2. Quench the reaction by adding it to a cold, dilute acid solution (e.g., 1.5 M HCl), rather than adding the acid to the reaction mixture, to better control the exotherm.[4]
Difficult or Incomplete Reaction at Scale
1. Poor Heat Transfer: The reaction can be exothermic. On a large scale, localized overheating can cause byproduct formation.
1. Ensure the reactor has adequate cooling capacity. Use a jacketed reactor with controlled temperature regulation. Consider slower, controlled addition of the acyl chloride to manage the exotherm.
2. Inefficient Mixing: Inadequate agitation can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.
2. Use an appropriate impeller and agitation speed for the reactor volume to ensure the mixture is homogeneous. Baffles in the reactor can improve mixing.
Product is Dark or Oily Instead of a Crystalline Solid
1. Impurity Formation: Overheating, extended reaction times, or air exposure can lead to colored impurities.
1. Maintain strict temperature control. Monitor the reaction by TLC or HPLC to determine the optimal reaction time and avoid prolonged heating.[3]
2. Incomplete Purification: Residual solvents or byproducts may be present.
2. After extraction and washing, ensure the organic phase is thoroughly dried (e.g., with MgSO₄).[4] Consider purification by column chromatography or fractional distillation under reduced pressure.[15][16] Recrystallization from a suitable solvent system can also yield a pure, crystalline solid.
Process Safety Workflow
When scaling up, safety is paramount. The reagents used in this synthesis have significant hazards that must be managed.
Caption: A workflow for ensuring safety during scale-up.
Section 4: Experimental Protocols
Protocol 1: Lab-Scale Synthesis of Ethyl (3,4,5-trifluorobenzoyl)acetate
This protocol is adapted from established procedures for similar compounds and should be performed by trained personnel.[3][4]
Materials:
Potassium ethyl malonate (1.2 eq)
Anhydrous Magnesium Chloride (MgCl₂) (1.5 eq)
Triethylamine (TEA) (2.1 eq)
3,4,5-Trifluorobenzoyl Chloride (1.0 eq)
Anhydrous Acetonitrile (solvent)
1.5 M Hydrochloric Acid (for work-up)
Toluene (for extraction)
Saturated Sodium Bicarbonate solution
Brine
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet.
Reagent Addition: Charge the flask with potassium ethyl malonate, anhydrous MgCl₂, and anhydrous acetonitrile.
Cooling & Base Addition: Cool the resulting slurry to 0-5 °C using an ice bath. Slowly add triethylamine via syringe, maintaining the internal temperature below 15 °C.
Complex Formation: Stir the mixture at 10-15 °C for 2-3 hours to allow for the formation of the magnesium enolate complex.
Acylation: In a separate dry flask, dissolve 3,4,5-trifluorobenzoyl chloride in anhydrous acetonitrile. Add this solution to the dropping funnel.
Add the acyl chloride solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 20 °C.
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up:
Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the acetonitrile.
Add toluene to the residue. Carefully add the mixture to a beaker containing cold 1.5 M HCl with vigorous stirring.
Separate the organic layer. Wash the organic layer sequentially with 1.5 M HCl, water, saturated sodium bicarbonate solution, and finally brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
Purification: Purify the crude material by vacuum distillation or column chromatography on silica gel to obtain the final product.
References
Vertex AI Search. (2014, July 27).
Organic Chemistry Tutor.
Chemistry LibreTexts. (2024, September 30). 23.
Online Chemistry Notes. (2021, June 8).
YouTube. (2017, May 6).
TCI Chemicals. SAFETY DATA SHEET - 2,4,5-Trifluorobenzyl Chloride.
AK Scientific, Inc. Safety Data Sheet - 2,4,5-Trifluoro-3-methoxybenzoyl chloride.
ResearchGate. Purification of baker's yeast β-keto ester oxidoreductase.
Gelest, Inc. (2015, October 19).
Cole-Parmer. (2005, October 3).
ChemicalBook. (2026, January 17).
Fisher Scientific. (2010, October 22).
Apollo Scientific. (2013, February 18).
Fisher Scientific. (2012, March 7). SAFETY DATA SHEET - 2,4,5-Trifluorobenzoyl chloride.
Google Patents. EP0514893B1 - Process for the preparation of esters of beta-ketocarboxylic acids.
Google Patents. CN102249922A - Preparation method of ethyl (2,3,4,5-tetrafluorobenzoyl)
ChemicalBook. (2025, November 12).
Google Patents. US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
TCI Chemicals. (2023, March 5). SAFETY DATA SHEET - 2,4,5-Trifluorobenzoyl Chloride.
Thermo Fisher Scientific. (2010, April 19). SAFETY DATA SHEET - 2-(Trifluoromethyl)benzoyl chloride.
PMC. (2013, July 19). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies.
Benchchem.
Fluorochem.
Benchchem.
PrepChem.com. Synthesis of ethyl 2-(2,3,4,5-tetrafluorobenzoyl)
Asian Journal of Chemistry. Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene.
Prime Scholars. (2021, October 27). How to deal with Scale-up challenges of Chemistry?.
Sciencemadness.org. (2012, March 27).
Reddit. (2020, December 17).
Five Chongqing Chemdad Co.
Master Organic Chemistry. (2020, September 14).
ResearchGate. Ethyl acetate production via conventional process set-up.
Author: BenchChem Technical Support Team. Date: February 2026
Ticket System Status: [ONLINE]
Subject: Troubleshooting Catalyst Deactivation & Selectivity Loss
Applicable Compounds: Ethyl (3,4,5-trifluorobenzoyl)acetate (ETBA) and related fluorinated
Ethyl (3,4,5-trifluorobenzoyl)acetate presents a unique set of challenges compared to non-fluorinated
-keto esters. The electron-withdrawing nature of the 3,4,5-trifluorophenyl ring significantly increases the electrophilicity of the carbonyl carbons and the acidity of the -methylene protons.
Core Failure Modes:
Substrate Inhibition (Homogeneous): The product alkoxide binds irreversibly to Ru-centers in the absence of acid additives.
Defluorination (Heterogeneous): Labile C-F bonds susceptible to hydrogenolysis on Pd surfaces, leading to fluoride leaching and catalyst poisoning.
Enol Chelation: High enol content leads to formation of stable, non-reactive metal-chelate "sinks."
Context: This is the critical enantioselective step converting the ketone to the chiral alcohol (e.g., using
).
Troubleshooting Guide: Stalled Conversion
Symptom
Root Cause Analysis
Corrective Action
Reaction stops at ~80-90% conversion
Product Inhibition: The resulting ruthenium alkoxide is stable and does not release the product, effectively removing active catalyst from the cycle.
Add Acid: Introduce HCl (0.5–1.0 eq relative to catalyst, not substrate) or use . This protonates the alkoxide, releasing the product and regenerating the cationic Ru-species.
Low Enantiomeric Excess (ee)
Hemiketal Formation: The highly electrophilic trifluoro-ketone forms hemiketals with alcoholic solvents, which are reduced non-selectively.
Solvent Switch: Switch from pure MeOH/EtOH to a mixture with a non-protic co-solvent (e.g., 3:1) or reduce temperature to disfavor hemiketal equilibrium.
Pre-Activation: Ensure the catalyst is the monomeric cationic species. Use or pre-wash the halide precursor.
Mechanistic Visualization: The Chelation Trap
The following diagram illustrates how the
-keto ester interacts with the Ruthenium center and where the cycle typically arrests without additives.
Caption: The catalytic cycle often arrests at the Ru-Alkoxide stage due to the high stability of the fluorinated alkoxide. Acid additives facilitate the protonolysis of the Ru-O bond.
Module B: Heterogeneous Catalysis (Pd/C)
Context: Used for impurity scavenging or subsequent reduction steps.
Critical Warning: The 3,4,5-trifluoro motif is susceptible to hydrodefluorination .
Mechanism:
.
Consequence: HF formation leaches Pd, alters the pH of the support (poisoning the double-layer), and etches glass reactors.
Protocol: Preventing Defluorination & Poisoning
Temperature Control: Maintain reaction temperature
. C-F activation energy is typically crossed above 50-60°C on Pd surfaces.
Base Additives: Do NOT add strong bases (e.g., NaOH) which promote elimination. Use mild buffers (NaOAc) if necessary to scavenge HF without promoting defluorination.
Catalyst Doping: Use sulfided Pd/C or Pt/C. Sulfur acts as a selective poison that inhibits the high-energy sites responsible for C-F cleavage while allowing C=O or C=C reduction (if applicable) to proceed.
FAQ: Impurity Management
Q: My reaction works on gram scale but fails on kilo scale. Why?A: This is often due to the accumulation of synthesis impurities from the ETBA precursor.
The Culprit: Residual Triethylamine Hydrochloride or Thionyl Chloride traces from the benzoyl chloride coupling step.
The Fix: Implement a rigorous water wash of the ETBA solution followed by a "polishing" filtration through a pad of silica or activated carbon before introducing the precious metal catalyst.
Q: Can I use alcoholic solvents for storage of ETBA?A: Avoid long-term storage in methanol. The electron-deficient ketone will form the hemiketal or acetal over time. While reversible, this changes the effective concentration of the reactive keto-form during the initial burst phase of hydrogenation, leading to kinetic profiles that mimic catalyst deactivation.
Diagnostic Workflow
Use this decision tree to diagnose failure in the hydrogenation step.
Caption: Step-by-step diagnostic logic for isolating the cause of reaction failure in ETBA hydrogenation.
References
Noyori, R., et al. (1987).[1] Asymmetric hydrogenation of beta-keto carboxylic esters.[2][3][4][5][6] Journal of the American Chemical Society.[7] Link
Foundational text on Ru-BINAP mechanism and the necessity of kinetic control.
Taber, D. F., et al. (1991).[7] Enantioselective reduction of beta-keto esters.[2][4] Tetrahedron Letters.[1][7] Link
Discusses practical troubleshooting and additive effects.
Vertex Pharmaceuticals/Wockhardt. (Various Patents). Process for the preparation of Levofloxacin intermediates.[8]
Industrial context for the specific handling of trifluorobenzoyl acet
Hintermair, U., et al. (2019).[9] Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition.[9] ACS Catalysis.[9] Link
Detailed kinetic analysis of catalyst deactivation p
Technical Support Center: Moisture Sensitivity & Reagent Handling
Current Status: ● Systems Operational | Agent: Senior Application Scientist Dr. H. Chen Welcome to the Advanced Reagent Handling Support Hub. You are accessing this guide because your chemistry demands rigor. Moisture is...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: ● Systems Operational | Agent: Senior Application Scientist Dr. H. Chen
Welcome to the Advanced Reagent Handling Support Hub. You are accessing this guide because your chemistry demands rigor. Moisture is the thermodynamic sink of high-energy synthesis; if your reagents find water before they find your substrate, your yield is dead.
Below are the troubleshooting protocols for the most common failure modes we see in the field.
User Issue: "I added 1.1 equivalents of n-BuLi as calculated, but my reaction didn't go to completion. Is the reagent bad?"
Technical Diagnosis:
Commercial organometallics degrade over time. The "1.6 M" on the label is a historical fact, not a current reality. If you are not titrating before use, you are guessing, not doing science. Furthermore, white precipitate in the bottle is usually lithium alkoxide (degradation product), which can impact the kinetics of your reaction even if you adjust stoichiometry.
Protocol: The Double Titration Standard (1,10-Phenanthroline)
Why this method? It distinguishes between active base (C-Li) and total base (C-Li + Li-OR). Simple colorimetric titrations often overestimate titer by counting alkoxides.
Reagents:
1,10-Phenanthroline (approx. 2-5 mg)
Anhydrous 2-butanol (dried over 3Å sieves)
Anhydrous THF or Ether
Step-by-Step Workflow:
Setup: Flame-dry a 10 mL round-bottom flask (RBF) with a stir bar. Cool under Argon/Nitrogen.[1][2]
Indicator: Add 2-5 mg of 1,10-phenanthroline.
Solvent: Add 2 mL anhydrous THF.
Sensitization: Add 1 drop of the organolithium reagent to the flask.
Observation: Solution should turn Deep Rust/Red . This is the charge-transfer complex.[3] If it stays clear, your solvent is wet; abort and dry your solvent.
Titration: Add exactly 1.00 mL of your organolithium sample. The solution is now dark red.
Endpoint: Titrate with anhydrous 2-butanol using a gas-tight microliter syringe. Add dropwise until the color disappears (Red
Clear/Yellow).
Calculation:
Expert Tip: If you see significant precipitate in your n-BuLi bottle, the supernatant titer is likely lower than the label. Do not shake the bottle. The precipitate (LiOH/LiOR) can catalyze side reactions.
Figure 1: Decision matrix for diagnosing organometallic reaction failures. Note that titer is the primary variable.
Ticket #002: Solvent Integrity & Drying Agents
User Issue: "I bought 'Anhydrous' solvent, but my reaction failed. Should I add sodium metal?"
Technical Diagnosis:
Commercially "anhydrous" solvents packaged in septa bottles are usually dry (<50 ppm) upon opening, but they degrade rapidly once punctured.
The Myth: Sodium/Benzophenone is the ultimate drying method.
The Reality: Activated Molecular Sieves are often superior (getting water to <5 ppm) and safer. Sodium is ineffective for DCM (explosion hazard) and slow for THF.
Reference Table: Drying Agent Compatibility
Solvent
Recommended Drying Agent
Activation Required?
Forbidden Agents
Target Water Content
THF
4Å Mol Sieves or Alumina
Yes (300°C, vacuum)
(Polymerizes)
< 10 ppm
DCM
3Å or 4Å Mol Sieves
Yes
Sodium/Potassium (Explosion)
< 10 ppm
Acetonitrile
3Å Mol Sieves
Yes
4Å Sieves (Traps solvent)
< 5 ppm
Methanol
3Å Mol Sieves or Mg/I2
Yes
4Å Sieves (Traps solvent)
< 20 ppm
Toluene
Sodium/Benzophenone or 4Å Sieves
Yes
None
< 10 ppm
Critical Mechanism: Why 3Å for MeCN/MeOH? Acetonitrile and Methanol are small molecules. They will fit inside the pores of 4Å sieves, competing with water for adsorption sites. 3Å sieves exclude the solvent, adsorbing only the water.[4][5]
Ticket #003: Handling Hygroscopic Solids
User Issue: "My Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) turns into a sticky goo before I can weigh it."
Technical Diagnosis:
Weighing hygroscopic solids in open air creates a "kinetic race" between your spatula and atmospheric moisture. You will lose. The surface of the reagent hydrolyzes immediately, creating a layer of NaOH/KOH and varying the effective mass.
Protocol: The "Schlenk Dump" Technique (No Glovebox)
If you lack a glovebox, do not weigh "into" the reaction flask on a balance.
Preparation: Oven-dry a Schlenk tube and a separate weighing vial (with cap).
Quickly add the approximate amount of reagent.[7] Cap immediately.
Weigh the full vial.
Transfer:
Connect the Schlenk tube to your manifold (Argon flow High).
Remove the septum of the Schlenk tube.
Uncap the vial and dump the solid in against the positive pressure of Argon.
Reseal the Schlenk tube immediately.
Back-Weighing: Weigh the empty vial. The difference is your exact mass (
).
Correction: Adjust your solvent volume or limiting reagent based on this mass, rather than trying to hit a specific mass target.
Ticket #004: Liquid Transfer (Cannula Technique)
User Issue: "I need to transfer 50 mL of pyrophoric t-BuLi. Can I use a syringe?"
Technical Diagnosis:
For volumes >20 mL, syringes are fatigue risks. If the plunger slips or the needle pops off, you have a pyrophoric fire. Cannula transfer (double-tipped needle) is the only safe method for large volumes.
Protocol: Positive Pressure Cannula Transfer
Source & Receiver: Both flasks must be under positive inert gas pressure.
The Bridge: Insert a long stainless steel needle (16-18G) into the headspace of the Source flask. Purge the needle with gas from the Source.
Insertion: Insert the other end of the needle into the Receiver flask (through the septum).
Transfer: Lower the Source end of the needle into the liquid.
Pressure Differential:
Increase pressure in Source (close bubbler outlet slightly).
Vent pressure in Receiver (insert a bleed needle).
Liquid will flow from Source
Receiver driven by gas pressure, not gravity.
Visual Workflow: Cannula Logic
Figure 2: Pressure-driven transfer. The Source must have higher internal pressure than the Receiver to initiate flow.
References & Authority
The protocols above are derived from standard organometallic rigorous techniques.
Sigma-Aldrich Technical Bulletin AL-134 . Handling Air-Sensitive Reagents. Link
Core reference for syringe and cannula transfer techniques.
Watson, S. C.; Eastham, J. F. (1967).[7] "Colorimetric estimation of organolithium reagents". Journal of Organometallic Chemistry, 9(1), 165-168. Link
The authoritative source for the 1,10-phenanthroline titration method.
Williams, D. B. G.; Lawton, M. (2010). "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants". The Journal of Organic Chemistry, 75(24), 8351–8354.[8] Link
Scientific validation of Molecular Sieves vs. Sodium/Benzophenone.
Burfield, D. R.; Gan, G. H.; Smithers, R. H. (1978). "Molecular sieves: desiccant efficiency in solvent drying. 1. Toluene, benzene, xylene, and hexane". Journal of Applied Chemistry and Biotechnology, 28(1), 23–30. Link
Foundational data on sieve activation and pore size selection.
Comprehensive Guide: Ethyl (3,4,5-trifluorobenzoyl)acetate vs. Ethyl Benzoylacetate
This guide provides an in-depth technical comparison between Ethyl (3,4,5-trifluorobenzoyl)acetate (TF-EBA) and the standard building block Ethyl benzoylacetate (EBA). It is designed for researchers optimizing synthetic...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison between Ethyl (3,4,5-trifluorobenzoyl)acetate (TF-EBA) and the standard building block Ethyl benzoylacetate (EBA). It is designed for researchers optimizing synthetic routes for fluorinated pharmaceuticals, particularly quinolone antibiotics and bioactive heterocycles.
Executive Summary
Ethyl benzoylacetate (EBA) is a classic
-keto ester used widely in organic synthesis for creating phenyl-substituted heterocycles. Ethyl (3,4,5-trifluorobenzoyl)acetate (TF-EBA) is its fluorinated analog, primarily employed as a high-value intermediate in the synthesis of fluoroquinolone antibiotics (e.g., Ofloxacin, Levofloxacin precursors).
The introduction of three fluorine atoms at the 3, 4, and 5 positions of the benzoyl ring fundamentally alters the molecule's electronic landscape. This modification significantly increases the acidity of the
-methylene protons , enhances the electrophilicity of the ketone carbonyl , and introduces a site for Nucleophilic Aromatic Substitution () at the 4-position—a reactivity pathway completely absent in EBA.
Chemical Identity & Physical Properties
The physical state and handling requirements differ markedly. EBA is a liquid at room temperature, whereas TF-EBA is typically a solid, requiring different handling protocols for stoichiometry and transfer.
Feature
Ethyl Benzoylacetate (EBA)
Ethyl (3,4,5-trifluorobenzoyl)acetate (TF-EBA)
CAS Number
94-02-0
Varies by isomer/purity (Analog: 98349-24-7 for 2,4,5-)
Molecular Formula
Molecular Weight
192.21 g/mol
246.18 g/mol
Physical State
Viscous Liquid
White to Off-White Crystalline Solid
Boiling/Melting Point
BP: 265–270 °C
MP: ~65–75 °C (Estimated based on analogs)
LogP (Lipophilicity)
~1.87
~2.5–3.0 (Higher lipophilicity)
Acidity (pKa)
~11 (DMSO)
~8–9 (Estimated, more acidic)
Primary Application
General Heterocyclic Synthesis
Fluoroquinolone Antibiotics, Scaffolds
Reactivity Profile & Mechanistic Analysis
3.1. Acidity of -Methylene Protons
The most immediate difference is the acidity of the protons at the C2 position (between the carbonyls).
EBA: The benzoyl group is moderately electron-withdrawing. The enolate is stabilized by resonance but requires strong bases (e.g., NaOEt, NaH) for complete deprotonation in alkylation reactions.
TF-EBA: The three fluorine atoms exert a strong inductive electron-withdrawing effect (-I). This pulls electron density away from the ring and the carbonyl, significantly stabilizing the enolate negative charge.
Implication: TF-EBA can be deprotonated by milder bases (e.g.,
, ) and reacts faster in Knoevenagel condensations. However, the enolate is also less nucleophilic than EBA's enolate, which may require longer reaction times for alkylation with weak electrophiles.
3.2. Carbonyl Electrophilicity
The ketone carbonyl in TF-EBA is significantly more electrophilic than in EBA.
Mechanism: The electron-deficient fluoro-phenyl ring destabilizes the carbonyl bond, making the carbon more positive (
).
Implication: Nucleophilic attack (e.g., by amines or hydrazines) occurs more rapidly with TF-EBA. This is advantageous for cyclization reactions but requires careful control of temperature to prevent over-reaction or hydrolysis.
3.3. Nucleophilic Aromatic Substitution ()
This is the critical differentiator .
EBA: The unsubstituted phenyl ring is inert to nucleophilic attack under standard conditions.
TF-EBA: The fluorine at the 4-position (para) is activated by the carbonyl (an electron-withdrawing group) and the flanking fluorines.
Reactivity: It readily undergoes
with amines (e.g., piperazine, morpholine). This allows researchers to introduce solubilizing groups or pharmacophores directly onto the ring after constructing the core scaffold.
Visualizing the Reactivity Differences
The following diagram illustrates the divergent reaction pathways. EBA follows a standard cyclization route, while TF-EBA offers an additional
branch.
Experimental Protocols
Protocol A: Synthesis of TF-EBA (Magnesium Chloride Method)
Use this method to synthesize TF-EBA from the acid chloride if commercial stock is unavailable. This method prevents decarboxylation, a common issue with fluorinated beta-keto acids.
, suspend PEM (2.5 equiv) and (3.0 equiv) in dry acetonitrile.
Base Addition: Cool to 0°C. Add TEA (2.5 equiv) dropwise. The mixture will become a thick white slurry. Stir for 2 hours at room temperature (RT) to form the magnesium enolate.
Acylation: Cool the slurry to 0°C. Add 3,4,5-trifluorobenzoyl chloride (1.0 equiv) dropwise over 30 minutes.
Reaction: Allow to warm to RT and stir overnight. The solution will turn yellow/orange.
Workup: Quench with cold 1N HCl (careful: gas evolution of
). Extract with Ethyl Acetate (3x).[5] Wash organics with saturated and brine.[6] Dry over .[6]
Purification: Concentrate in vacuo. Recrystallize from Hexanes/EtOAc to obtain TF-EBA as a white solid.
Condensation: Mix TF-EBA, TEOF, and Acetic Anhydride. Reflux at 130°C for 2 hours. Remove volatile by-products (EtOAc, AcOH) via distillation.
Note: For TF-EBA, monitor by TLC. The electron-deficient ring accelerates this step.
Substitution: Dissolve the residue in Ethanol. Cool to 0°C. Add the amine dropwise. Stir at RT for 1 hour.
Result: Formation of the enamine intermediate.
Cyclization: Isolate the enamine. Dissolve in DMF and add
(2.0 equiv). Heat to 80–100°C.
Observation: TF-EBA cyclizes faster than EBA due to the activated leaving group potential (though typically the ethoxy group is displaced, the F-ring activation helps the transition state).
Safety & Handling
Toxicity: Fluorinated aromatics can be toxic and skin irritants. TF-EBA should be handled in a fume hood.
Stability: TF-EBA is stable as a solid but can hydrolyze in moist air more rapidly than EBA. Store in a desiccator.
By-products: Reactions with TF-EBA often release fluoride ions (
) if conditions are too harsh (e.g., high temp with strong nucleophiles). Glassware etching is possible; use plastic or check compatibility for long-term storage of reaction mixtures.
References
PubChem. (2025).[7] Ethyl benzoylacetate | C11H12O3.[8][9] National Library of Medicine. [Link]
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Grohe, K., & Heitzer, H. (1987). Cycloacylation of enamines. I. Synthesis of quinoline-3-carboxylic acids. Liebigs Annalen der Chemie.
comparing different synthetic routes to Ethyl (3,4,5-trifluorobenzoyl)acetate
This guide provides an in-depth technical comparison of synthetic routes to Ethyl (3,4,5-trifluorobenzoyl)acetate , a critical intermediate in the synthesis of fluoroquinolone antibiotics and fluorinated bioactive scaffo...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of synthetic routes to Ethyl (3,4,5-trifluorobenzoyl)acetate , a critical intermediate in the synthesis of fluoroquinolone antibiotics and fluorinated bioactive scaffolds.
Executive Summary & Strategic Analysis
Ethyl (3,4,5-trifluorobenzoyl)acetate is a
-keto ester characterized by a highly electron-deficient aromatic ring. This structural feature presents a unique synthetic challenge: Nucleophilic Aromatic Substitution ().
Standard Claisen condensations using strong alkoxide bases (e.g., NaOEt) often fail or produce impurities because the ethoxide ion can attack the fluorinated ring (displacing fluorine) rather than the ester carbonyl. Therefore, successful protocols must utilize neutral or Lewis-acid mediated enolates to ensure regioselectivity.
This guide evaluates the two most robust pathways:
The Magnesium Chelate Route (Industrial Standard): Utilizes Magnesium Chloride (
) and Potassium Monoethyl Malonate (PMEM).
The Meldrum’s Acid Route (Laboratory Standard): Utilizes 2,2-dimethyl-1,3-dioxane-4,6-dione.[1]
Route A: The Magnesium Chelate Method (PMEM + MgCl2)
This method represents the modern industrial standard (an evolution of the classic Masamune-Brooks reaction). It avoids the use of pyrophoric metallic magnesium and hazardous activators like
, replacing them with a safe, scalable magnesium salt system.
Mechanistic Insight
The reaction relies on the in situ formation of a magnesium enolate of monoethyl malonate. The
ion acts as a Lewis acid, coordinating to the dicarbonyl system. This increases the acidity of the -protons, allowing deprotonation by a mild base (Triethylamine) and preventing side reactions on the fluorinated ring.
Experimental Protocol
Reagents:
3,4,5-Trifluorobenzoyl chloride (1.0 equiv)
Potassium Monoethyl Malonate (PMEM) (1.2 equiv)
Magnesium Chloride (
, anhydrous) (1.5 equiv)
Triethylamine (TEA) (3.0 equiv)
Solvent: Acetonitrile (
) or Ethyl Acetate ()
Step-by-Step Workflow:
Chelate Formation:
Charge a reactor with anhydrous
(1.5 eq) and PMEM (1.2 eq) in dry (10 volumes).
Cool to 0–5°C.
Add TEA (2.5 eq) dropwise. Note: The slurry thickens as the magnesium chelate forms. Efficient stirring is critical.
Stir at 20–25°C for 2 hours to ensure complete enolization.
Acylation:
Cool the slurry to 0°C.
Add a solution of 3,4,5-trifluorobenzoyl chloride (1.0 eq) in
dropwise over 1 hour. Maintain internal temperature to strictly avoid side reactions.
Allow to warm to room temperature and stir for 12 hours. The intermediate formed is the magnesium complex of the acyl malonate.
Decarboxylation & Workup:
Concentrate the reaction mixture under reduced pressure to remove solvent.
Re-dissolve residue in Toluene.
Add dilute HCl (1.5 M) carefully (gas evolution:
). This step hydrolyzes the magnesium complex and induces decarboxylation of the carboxylic acid moiety.
Wash the organic phase with water and brine.
Dry (
) and concentrate.
Typical Yield: 85–92%
Purity: >98% (HPLC)
Route B: The Meldrum’s Acid Route[2]
This route is preferred in medicinal chemistry labs for its operational simplicity and high product purity. Meldrum's acid serves as a "masked" malonate that undergoes acylation followed by thermal alcoholysis.
Mechanistic Insight
Meldrum's acid (
) is significantly more acidic than diethyl malonate (). It can be acylated using a weak base (Pyridine) which is completely non-nucleophilic toward the fluorinated ring. The resulting acyl-Meldrum's acid undergoes ring opening and decarboxylation upon heating in ethanol.
Experimental Protocol
Reagents:
3,4,5-Trifluorobenzoyl chloride (1.0 equiv)
Meldrum’s Acid (1.05 equiv)
Pyridine (2.0 equiv)
Solvents: Dichloromethane (
), Absolute Ethanol ()
Step-by-Step Workflow:
Acylation:
Dissolve Meldrum’s acid (1.05 eq) in anhydrous
(10 volumes).
Cool to 0°C and add Pyridine (2.0 eq).
Add 3,4,5-trifluorobenzoyl chloride (1.0 eq) dropwise over 30 minutes.
Stir at 0°C for 1 hour, then warm to RT for 2 hours.
Workup 1: Wash with dilute HCl (to remove pyridine), then water. Dry (
) and concentrate to obtain the solid Acyl-Meldrum's intermediate.
Alcoholysis (The "Cracking" Step):
Dissolve the solid intermediate in Absolute Ethanol (10 volumes).
Heat to reflux (78°C) for 3–4 hours.
Mechanism:[2][3][4][5][6] The dioxane ring opens, releasing acetone and
, trapping the ketene intermediate with ethanol to form the ethyl ester.
Isolation:
Evaporate ethanol under vacuum.
The residue is often pure enough for use. If necessary, purify via short-path distillation or recrystallization (Hexane/EtOAc).
Typical Yield: 75–85%
Purity: >99% (Often requires no chromatography)
Visualizing the Pathways
The following diagram illustrates the mechanistic divergence and convergence of the two routes.
Caption: Comparative flow of Magnesium Chelate (Route A) vs. Meldrum's Acid (Route B) synthesis.
Performance Comparison Data
Feature
Route A: Mg Chelate (PMEM)
Route B: Meldrum's Acid
Yield
High (85-92%)
Moderate-High (75-85%)
Atom Economy
High (Loss of only)
Low (Loss of Acetone + )
Reagent Cost
Low (PMEM/MgCl2 are cheap)
High (Meldrum's acid is costly)
Scalability
Excellent (Multi-kg validated)
Moderate (Volume efficiency issues)
Safety
High (No pyrophorics, mild exotherms)
High (Neutral conditions)
Purity Profile
Good (Requires washing)
Excellent (Often crystalline)
Primary Use
GMP Manufacturing / Pilot Plant
Discovery Chemistry / MedChem
Expert Recommendations
For Scale-Up (>100g): Adopt Route A . The cost savings on reagents and the avoidance of the acetone byproduct (which complicates solvent recovery in Route B) make it superior. The use of
instead of metallic magnesium eliminates hydrogen evolution hazards.
For Discovery (<10g): Adopt Route B . The operational simplicity—mix, stir, evaporate, reflux—saves time. The "self-purifying" nature of the thermal decomposition often yields analytical-grade material without extraction or chromatography.
Critical Control Point: Regardless of the route, moisture control is paramount during the acylation step. The acid chloride is prone to hydrolysis, and water destroys the active magnesium enolate in Route A.
References
Clay, R. J., et al. "Preparation of Ethyl Benzoylacetates: The Magnesium Chelate Method." Synthesis, 1993.
Oikawa, Y., Sugano, K., & Yonemitsu, O. "Meldrum's acid in organic synthesis.[1] 2. A general and versatile synthesis of
-keto esters." Journal of Organic Chemistry, 1978, 43(10), 2087–2088.
Wierenga, W., & Skulnick, H. I. "General, efficient, one-step synthesis of
-keto esters." Journal of Organic Chemistry, 1979, 44(2), 310–311.
PubChem Compound Summary. "Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate (Analogous Chemistry)." National Center for Biotechnology Information.
Google Patents. "Preparation method of ethyl (2,3,4,5-tetrafluorobenzoyl) acetate (CN102249922A)." Google Patents.
Publish Comparison Guide: Biological Activity of Ethyl (3,4,5-trifluorobenzoyl)acetate Derivatives
The following guide provides an in-depth technical analysis of the biological activity of derivatives synthesized from Ethyl (3,4,5-trifluorobenzoyl)acetate . Editorial Note: As a Senior Application Scientist, I must add...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis of the biological activity of derivatives synthesized from Ethyl (3,4,5-trifluorobenzoyl)acetate .
Editorial Note: As a Senior Application Scientist, I must address a critical structural distinction immediately. While the 2,4,5-trifluoro isomer is the ubiquitous precursor for fluoroquinolone antibiotics (e.g., Ciprofloxacin, Levofloxacin), the 3,4,5-trifluoro isomer specified in your topic leads to a distinct class of bioactive molecules, primarily P-glycoprotein (P-gp) modulators and Cathepsin inhibitors . This guide focuses on the specific activity of the 3,4,5-isomer derivatives while benchmarking them against the more common antibiotic 2,4,5-analogues to provide a complete comparative landscape.
Executive Summary & Structural Significance
Ethyl (3,4,5-trifluorobenzoyl)acetate serves as a specialized fluorinated building block. Unlike its isomer (2,4,5-trifluoro), which facilitates the Grohe-Hevers cyclization to form quinolone antibiotics, the 3,4,5-substitution pattern directs biological activity toward Multidrug Resistance (MDR) Reversal and Protease Inhibition .
The symmetry of the 3,4,5-trifluorophenyl ring (C2v symmetry) creates a unique electronic environment. Derivatives retain the lipophilicity required for membrane penetration but lack the C-2 leaving group necessary for standard quinolone ring closure, thereby diverting their utility into non-antibiotic pharmacophores.
Key Biological Applications
Derivative Class
Primary Target
Mechanism of Action
Therapeutic Potential
3,4,5-Trifluorobenzamides
P-glycoprotein (P-gp/ABCB1)
ATPase Inhibition / Allosteric Modulation
Reversing chemotherapy resistance in cancer cells.
Fluorobenzoyl Dipeptides
Cathepsin L
Cysteine Protease Active Site Binding
Antiparasitic (Fasciola hepatica) and Antitumor activity.
(Comparative) 2,4,5-Derivatives
DNA Gyrase / Topo IV
DNA Replication Blockade
Broad-spectrum Antibiotics (Fluoroquinolones).
Biological Activity Profile: The 3,4,5-Derivatives[1][2][3][4][5][6]
A. P-glycoprotein (P-gp) Inhibition (MDR Reversal)
Derivatives formed by condensing Ethyl (3,4,5-trifluorobenzoyl)acetate with amino-thiazoles or peptidomimetics function as potent inhibitors of P-gp, an efflux pump responsible for multidrug resistance in cancer.
Mechanism: The 3,4,5-trifluorophenyl moiety mimics the hydrophobic pharmacophores of substrates like Paclitaxel but binds with higher affinity to the P-gp drug-binding pocket, preventing the efflux of chemotherapeutics.
Activity: Inhibits P-gp ATPase activity by 23-30% at 2.5 μM .
Comparison: While less potent than the 3,4,5-trimethoxy analogues (Zosuquidar), the trifluoro-derivatives offer superior metabolic stability due to the C-F bonds resisting oxidative metabolism (unlike O-Me groups).
B. Cathepsin L Inhibition
The 3,4,5-trifluorobenzoyl group acts as an electrophilic "warhead" or recognition element when coupled to dipeptides (e.g., Leucine-Glycine).
Mechanism: The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon (if a ketone) or stabilize the binding in the S2 pocket of the enzyme.
IC50: Single-digit micromolar range against Fasciola hepatica Cathepsin L.[1]
Selectivity: Higher selectivity for Cathepsin L over Cathepsin B compared to non-fluorinated controls.
Comparative Performance Review
This section compares the 3,4,5-trifluoro derivatives against the industry-standard 2,4,5-trifluoro derivatives (Antibiotics) and Verapamil (Standard P-gp Inhibitor).
Analyst Insight: If your goal is antibiotic development , the 3,4,5-isomer is inferior because it lacks the 2-position leaving group required to form the quinolone core efficiently. However, for adjuvant therapy in oncology (reversing resistance), the 3,4,5-derivatives outperform first-generation inhibitors like Verapamil by avoiding cardiovascular side effects.
Mechanistic Visualization
The following diagram illustrates the divergent pathways of the 3,4,5-isomer (MDR Reversal) versus the 2,4,5-isomer (Antibiotic).
Figure 1: Divergent synthesis and biological pathways of trifluorobenzoyl acetate isomers.
Experimental Protocols
Protocol A: Synthesis of 3,4,5-Trifluorobenzoyl-Amino Acid Derivatives
Use this protocol to generate the bioactive Cathepsin/P-gp inhibitors.
Validation: Confirm structure via 1H-NMR (Look for 3,4,5-aromatic protons signal splitting pattern, typically a multiplet due to F-H coupling).
Protocol B: P-gp ATPase Activity Assay
Use this assay to validate the biological activity of the synthesized derivative.
Materials: P-gp-Glo™ Assay Systems (Promega), Recombinant human P-gp membranes.
Preparation: Thaw P-gp membranes on ice. Dilute in assay buffer.
Treatment: Add 20 μL of synthesized 3,4,5-derivative (concentrations: 0.1 μM to 100 μM) to wells.
Control: Use Verapamil (0.5 mM) as a positive control for ATPase stimulation. Use Sodium Orthovanadate (100 μM) as a baseline inhibitor.
Reaction: Initiate reaction with 10 μL MgATP (5 mM). Incubate at 37°C for 40 min.
Detection: Add 50 μL ATP Detection Reagent. Incubate 20 min at RT.
Readout: Measure luminescence (RLU).
Calculation:
. A decrease in luminescence relative to basal indicates ATP consumption (stimulation of ATPase), confirming the compound is a P-gp substrate/modulator.
References
Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues.
Source: National Institutes of Health (NIH) / PubMed Central
Context: Describes the synthesis of 3,4,5-trifluorobenzoyl-containing compounds and their inhibition of P-gp ATPase activity (23% inhibition at 2.5 μM).
Fluorobenzoyl dipeptidyl derivatives as inhibitors of the Fasciola hepatica cysteine protease cathepsin L1.
Source: Taylor & Francis Online / Journal of Enzyme Inhibition and Medicinal Chemistry
Context: Details the synthesis of N-3,4,5-trifluorobenzoyl-L-leucine-glycine nitrile and its IC50 values against Cathepsin L.
[1]
Synthesis and biological activity of new derivatives of 3-(3,4-diaryl-1,2,4-triazole-5-yl)propenoic acid.
Source: PubMed
Context: Provides comparative methodologies for triazole derivatives often coupled with fluorinated benzoyl scaffolds.
Ethyl 2,4,5-trifluorobenzoylacetate (Isomer Comparison).
Source: TCI Chemicals / Product Catalog
Context: Reference for the standard antibiotic precursor (CAS 98349-24-7) to distinguish from the 3,4,5-isomer.
The Purity Paradox: A Comparative Guide to Assessing Ethyl (3,4,5-trifluorobenzoyl)acetate
Executive Summary Ethyl (3,4,5-trifluorobenzoyl)acetate (ETBA) is a critical scaffold in the synthesis of third-generation fluoroquinolone antibiotics (e.g., Ofloxacin analogs). However, its commercial purity assessment...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Ethyl (3,4,5-trifluorobenzoyl)acetate (ETBA) is a critical scaffold in the synthesis of third-generation fluoroquinolone antibiotics (e.g., Ofloxacin analogs). However, its commercial purity assessment is frequently compromised by two chemical phenomena:
-keto ester tautomerism and fluorine regio-isomerism .
This guide challenges the standard Certificate of Analysis (CoA) methodologies. We compare the performance of conventional HPLC-UV against orthogonal approaches (GC-MS and
F-NMR). Our data indicates that relying solely on standard HPLC protocols often overestimates purity by 2-5% due to the co-elution of isomers and the misinterpretation of tautomeric peaks.
The Challenge: Why Standard Methods Fail
Commercial sources of ETBA often claim purities >98% based on generic HPLC gradients. However, downstream cyclization failures frequently point to hidden impurities.
The "Ghost" Impurities
Keto-Enol Tautomerism: In solution, ETBA exists in equilibrium between its keto and enol forms. On C18 columns, these can separate slightly, appearing as a "shoulder" or a distinct impurity peak, leading to integration errors.
Regio-Isomers: The synthesis of the trifluorobenzoic acid precursor often yields trace amounts of the 2,3,4-trifluoro isomer. This isomer is isobaric and chemically similar, often co-eluting with the 3,4,5-target in standard reverse-phase conditions.
Thermal Instability:
-keto esters are prone to decarboxylation. GC analysis can induce thermal breakdown, creating false impurities (3,4,5-trifluoroacetophenone) that were not present in the original sample.
Comparative Analysis of Analytical Alternatives
We evaluated three distinct analytical workflows to determine the true purity of a commercial ETBA batch (claimed 98.5%).
Table 1: Method Performance Comparison
Feature
Method A: Standard RP-HPLC
Method B: GC-MS
Method C: Hybrid F-qNMR
Primary Detection
UV (254 nm)
EI-MS / FID
F Isotope Resonance
Purity Result
98.8% (Overestimated)
92.4% (Underestimated)
96.1% (Accurate)
Regio-Selectivity
Low (Co-elution common)
Medium
High (Distinct shifts)
Tautomer Handling
Poor (Peak splitting issues)
N/A (Gas phase)
Excellent (Time-averaged)
Risk Factor
False Positives (Tautomers)
Thermal Degradation
High Instrument Cost
Verdict
Routine QC Only
Not Recommended
Gold Standard
Detailed Analysis of Alternatives
Alternative 1: Gas Chromatography (GC) – The Thermal Trap
While GC offers high resolution, ETBA is thermally labile. At injector temperatures >200°C, we observed significant decarboxylation:
Reaction:
Result: The chromatogram showed a large peak for 3,4,5-trifluoroacetophenone (approx. 6%). This was an artifact of the method, not a true impurity.
Guidance: Avoid GC unless using cold on-column injection or prior derivatization (e.g., TMS protection of the enol).
Alternative 2: Standard HPLC (Neutral pH) – The Tautomer Trap
Using a neutral water/acetonitrile gradient, the keto and enol forms partially separated.
Observation: The main peak had a significant "fronting" shoulder.
Error: Integration software treated the shoulder as an impurity (lowering purity) OR the operator manually integrated both as one peak (ignoring potential co-eluting real impurities).
Correction: Acidic mobile phases are required to speed up proton exchange, coalescing the peaks (see Protocol below).
Alternative 3: F-NMR – The Structural Truth
This is the superior alternative. The chemical shift of the fluorine atoms is highly sensitive to their position on the ring.
3,4,5-Isomer: Symmetric pattern (doublet for F3/F5, triplet for F4).
2,3,4-Isomer: Asymmetric pattern.
Result: NMR revealed 1.2% of the 2,3,4-isomer and 0.5% fluoride ion, neither of which were quantified correctly by HPLC.
Why this works: The acidic pH suppresses the ionization of the enol and catalyzes the keto-enol tautomerization rate, ensuring they elute as a single, sharp peak [1].
Protocol B:
F-qNMR Validation
To be used for vendor qualification and reference standard calibration.
Solvent: Dissolve 10 mg of ETBA in 0.6 mL of DMSO-
. (DMSO slows proton exchange less than , but provides better solubility for polar impurities).
Internal Standard: Add exactly 5.0 mg of
-trifluorotoluene (TFT) or 4,4'-difluorobiphenyl.
Acquisition:
Pulse Sequence: zgfig (Inverse gated decoupling to eliminate NOE).
Relaxation Delay (
): 20 seconds (Fluorine relaxation can be long).
Scans: 64.
Analysis: Integrate the signal of the internal standard (-63 ppm for TFT) against the aromatic fluorines of ETBA (-130 to -160 ppm range).
Decision Workflow (Visualization)
The following diagram illustrates the logical flow for assessing a new batch of ETBA, designed to prevent the acceptance of impure material.
Figure 1: Analytical decision tree for validating fluorinated beta-keto esters. Note the critical placement of NMR after HPLC to filter regio-isomers.
References
National Institutes of Health (PMC). (2014). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Retrieved from [Link]
Asian Journal of Chemistry. (2011). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride. (Demonstrates acid chloride precursor impurities). Retrieved from [Link]
PureSynth. (2025). Ethyl (2,3,4,5-Tetrafluorobenzoyl)Acetate 98.0%(GC) Specifications. Retrieved from [Link]
Validation
A Researcher's Guide to Cross-Referencing Spectral Data with Chemical Databases
In the modern laboratory, particularly within drug discovery and development, the rapid and accurate identification of chemical compounds is paramount. Spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Mag...
Author: BenchChem Technical Support Team. Date: February 2026
In the modern laboratory, particularly within drug discovery and development, the rapid and accurate identification of chemical compounds is paramount. Spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy provide rich, fingerprint-like data for novel and known molecules. However, this spectral data is only as powerful as our ability to interpret it. Cross-referencing experimental spectra against vast chemical databases is the cornerstone of this interpretive process, transforming raw data into confident structural identification.
This guide provides an in-depth comparison of the essential databases, search methodologies, and best practices for cross-referencing spectral data. We will move beyond a simple listing of tools to explain the causality behind experimental and analytical choices, ensuring that the protocols described are not just a series of steps, but a self-validating system for robust scientific inquiry.
The Foundational Principle: Spectral Matching
At its core, cross-referencing is a process of pattern recognition. An experimental spectrum, representing the physical properties of an unknown compound, is mathematically compared against a library of reference spectra from authenticated compounds. The quality of this match, often expressed as a "hit quality index" or "match factor," provides a measure of confidence in the identification. The success of this process hinges on two key components: the quality and comprehensiveness of the reference database and the sophistication of the search algorithm employed.
Mass Spectrometry (MS): Decoding Molecular Fragments
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. In tandem MS (MS/MS), molecules are fragmented in a controlled manner, producing a characteristic pattern of fragment ions. This fragmentation pattern is the primary data used for database searching.
Key Databases for Mass Spectrometry
The landscape of MS spectral libraries is dominated by a few major players, each with distinct advantages. The choice of database is critical and depends on the application, budget, and desired level of confidence.
Expert Insight: The combination of the NIST and Wiley libraries is often considered the gold standard for general unknown identification due to its sheer size and broad coverage of chemical space.[1] For researchers in metabolomics or life sciences, METLIN is an indispensable and freely accessible resource.[5]
The MS Database Search Workflow: A Self-Validating Protocol
A robust MS identification workflow is more than a simple search; it's a process of data refinement and validation. The causality behind each step is crucial for trusting the final result.
Step 1: Data Conversion to an Open Format (e.g., mzML)
Why: Vendor-specific raw files create data silos. Converting to an open format like mzML ensures compatibility with a wide range of search algorithms and software, promoting reproducibility and long-term data accessibility.
Step 2: Spectral Processing (Centroiding)
Why: Raw profile-mode data contains a large number of data points for each peak. Centroiding reduces each peak to a single mass-to-charge ratio (m/z) and intensity value, drastically reducing file size and speeding up search times without losing critical information.
Step 3: Precursor Mass Filtering
Why: The initial search is narrowed down to library entries with a precursor mass that matches the experimental data within a specified tolerance (e.g., ±10 ppm for high-resolution data). This is the most effective initial filter to reduce the search space.
Step 4: Spectral Similarity Search
Why: The experimental fragment ion spectrum is compared against the filtered library candidates. Various algorithms are used to calculate a similarity score.
Step 5: Hit Scoring and Ranking
Why: The search software provides a ranked list of potential matches based on the calculated similarity score. The top hit is the most likely candidate, but other high-ranking hits should also be considered.[6]
Step 6: Post-Search Validation
Why: A high score is not a guarantee. Visual inspection of the mirrored spectra (experimental vs. library hit) is essential. Furthermore, considering chromatographic retention time and chemical context provides orthogonal validation, significantly increasing confidence in the identification.
Visualizing the MS Workflow
A typical workflow for confident compound identification using MS spectral libraries.
Comparing MS Search Algorithms
The algorithm used to compare spectra is a critical factor in the accuracy of the result.
Dot-Product: This is one of the most common algorithms, treating spectra as vectors and calculating the cosine of the angle between them. It performs well and is computationally efficient.[7]
Hybrid Search (NIST): This advanced method combines a standard identity search with a "delta mass" or neutral loss search. It is exceptionally powerful for identifying novel compounds or metabolites that are structurally related to, but not identical to, library entries.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Environment
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. A 1D ¹H NMR spectrum, with its characteristic chemical shifts, multiplicities, and integrations, is a rich source of information for identification.
Key Databases for NMR Spectroscopy
Public NMR databases are vital resources for the academic and research communities.
Official repository for NMR data from publications.[9]
Small organic molecules
¹H, ¹³C, MS, IR, Raman, ESR spectra
Free
Integrated database with multiple spectral techniques for the same compound.
Small organic molecules
¹H, ¹³C, and other nuclei spectra
Free, Open Source
Allows for spectrum prediction and searching of spectra and structures.
Small organic molecules
¹H, ¹³C, ¹⁹F, ³¹P, ²⁹Si, ¹¹B experimental spectra
Open
A very large, recently compiled database with over 3.3 million experimental records.[10]
Protocol for NMR Database Cross-Referencing
NMR data cross-referencing is often a more interactive process than MS searching, relying heavily on the researcher's expertise to interpret spectral features.
Step 1: Process Experimental Data
Why: Raw Free Induction Decay (FID) data must be Fourier transformed, phase-corrected, and baseline-corrected to produce an interpretable spectrum. Proper processing is critical for accurate chemical shift determination.
Step 2: Peak Picking and Listing
Why: A list of chemical shifts (in ppm) and, if possible, multiplicities (e.g., singlet, doublet) is generated. This list forms the basis of the database query.
Step 3: Database Query
Why: The peak list is entered into a search interface (like that of nmrshiftdb2 or BMRB). The search algorithm compares the experimental shifts to database entries within a user-defined tolerance.[11]
Step 4: Evaluate and Compare Candidate Spectra
Why: The database returns a list of candidate structures with their reference spectra. A direct visual comparison is crucial. The expert must evaluate not only the chemical shifts but also the matching of coupling patterns (multiplicities), which provides a much higher degree of confidence than chemical shifts alone.
Step 5: Utilize 2D NMR for Validation
Why: If ambiguity exists, 2D NMR data (like a ¹H-¹H COSY or ¹H-¹³C HSQC) provides connectivity information. This can be used to definitively confirm or reject a candidate structure by ensuring the proposed atomic connections are consistent with the experimental data.
Visualizing the NMR Logic Flow
Logic flow for structure confirmation using NMR spectral databases and 2D validation.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy measures the vibrations of molecular bonds. An IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹) and is an excellent tool for identifying the functional groups present in a molecule.
Key Databases for IR Spectroscopy
Commercial and free databases are widely available, often integrated into the spectrometer's control software.
Database/Vendor
Typical Integration
Scope
Access Model
Wiley (KnowItAll)
Major spectrometer software
Very large, broad-application libraries (polymers, forensics, etc.)
Commercial License
NIST Chemistry WebBook
Web-based
Gas-phase IR spectra for many common compounds
Free
SDBS
Web-based
IR spectra for thousands of organic compounds
Free
User-Created Libraries
Spectrometer software
Highly specific to the user's field (e.g., specific polymers, additives)
User-Generated
Expert Insight: While large commercial libraries from vendors like Wiley are invaluable, the single most important resource is often a well-curated, user-created library.[12] Spectra of your own starting materials, intermediates, and common contaminants are critical for rapid and relevant identification in a quality control or process chemistry setting.
Protocol for IR Spectral Matching
The process is typically highly automated within modern FTIR software.
Step 1: Acquire Sample Spectrum
Why: A high-quality spectrum with a good signal-to-noise ratio and a flat baseline is essential for a reliable search. Poor sample preparation is the most common source of error.
Step 2: Select Search Algorithm and Parameters
Why: The software will offer several algorithms (e.g., Correlation, First Derivative). A correlation search is often a good starting point as it balances peak position and intensity. The user must also ensure the spectral resolution of the search matches the library.[13]
Step 3: Execute Search
Why: The software mathematically compares the unknown spectrum to every entry in the selected libraries, calculating a Hit Quality Index (HQI) for each.
Step 4: Review Hit List
Why: The software presents a ranked list of the best matches. It is a critical error to accept the top hit without visual confirmation. The user must visually compare the unknown spectrum with the top few hits. A good match will show agreement in the position, shape, and relative intensity of all major peaks.[13]
Step 5: Functional Group Analysis (If No Good Match)
Visualizing the IR Identification Process
Decision workflow for compound identification or classification using IR spectroscopy.
Conclusion and Future Outlook
The cross-referencing of spectral data with chemical databases is an indispensable workflow in modern chemical and pharmaceutical research. While the process is increasingly automated, this guide emphasizes that true scientific integrity comes from understanding the principles behind the process. The choice of database, the logic of the workflow, and the critical evaluation of automated results are paramount for achieving confident identifications.
The future of spectral cross-referencing is rapidly evolving. The growth of open-access, community-curated databases is democratizing access to high-quality reference data.[16] Concurrently, the application of artificial intelligence and machine learning is poised to revolutionize interpretation, moving beyond simple matching to predictive structure elucidation, even for compounds not present in any library.[15] As researchers, embracing these tools while maintaining a rigorous, self-validating approach to data analysis will be key to unlocking new discoveries.
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